molecular formula C13H15BrO5 B474826 Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate CAS No. 428463-85-8

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B474826
CAS No.: 428463-85-8
M. Wt: 331.16g/mol
InChI Key: YZGGSTPZPGACLT-UHFFFAOYSA-N
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Description

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a useful research compound. Its molecular formula is C13H15BrO5 and its molecular weight is 331.16g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGGSTPZPGACLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 51336-47-1), a highly functionalized aromatic intermediate used in the development of pharmaceutical scaffolds and complex organic architectures. The synthesis is defined by two critical transformations: the regioselective bromination of an activated phenol and a Williamson ether synthesis utilizing a lachrymatory alkylating agent.

The protocol below prioritizes regiocontrol , stoichiometric precision , and safety , particularly regarding the handling of ethyl bromoacetate.

Part 1: Strategic Retrosynthesis & Pathway Logic

To achieve the target structure with high purity, we employ a linear synthetic strategy starting from the commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

Structural Analysis

The target molecule features a tetrasubstituted benzene ring. The relative positioning of the substituents dictates the order of operations:

  • The Formyl Group (-CHO): Directs meta-substitution for electrophiles but is susceptible to oxidation. It must remain intact throughout.

  • The Phenolic Oxygen: The nucleophilic handle for the final alkylation step.

  • The Bromine Atom: Must be introduced before alkylation to utilize the ortho-directing power of the free phenol.

Retrosynthetic Tree (Graphviz)

Retrosynthesis Target Target: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Precursor1 Intermediate: 5-Bromoethylvanillin (3-ethoxy-4-hydroxy-5-bromobenzaldehyde) Target->Precursor1 C-O Bond Disconnection (Williamson Ether Synthesis) Reagent1 Reagent: Ethyl Bromoacetate Target->Reagent1 Start Starting Material: Ethyl Vanillin Precursor1->Start Electrophilic Aromatic Substitution (Bromination) Bromine Reagent: Bromine (Br2) / AcOH Precursor1->Bromine

Caption: Retrosynthetic logic flow demonstrating the disconnection of the ether linkage followed by the removal of the bromine substituent.

Part 2: Experimental Protocols

Step 1: Regioselective Bromination of Ethyl Vanillin

Objective: Synthesize 3-ethoxy-4-hydroxy-5-bromobenzaldehyde (5-Bromoethylvanillin).

Mechanistic Insight: The reaction is an Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) at position 4 is the strongest activator, directing the incoming bromine to the ortho position. The ethoxy group at position 3 also directs ortho/para, but the position para to the ethoxy group is blocked by the formyl group. Steric hindrance and electronic synergism strongly favor the 5-position (ortho to OH, meta to CHO).

Reagents:

  • Ethyl Vanillin (1.0 eq)

  • Bromine (Br2) (1.05 eq)

  • Glacial Acetic Acid (Solvent)[1][2][3]

  • Sodium Acetate (Buffer/Catalyst - optional but recommended to buffer HBr)[1]

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a dropping funnel and a gas scrubber (for HBr), dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

  • Bromine Addition: Cool the solution to 15°C. Add Bromine (16.8 g, 5.4 mL, 105 mmol) dropwise over 45 minutes. Critical: Maintain temperature <20°C to prevent over-bromination or oxidation of the aldehyde.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[4]5) should disappear, replaced by a slightly less polar spot (Rf ~0.6).

  • Quench & Precipitation: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.[5]

  • Purification: Filter the solid. Wash with cold water (3 x 100 mL) to remove residual acetic acid. Recrystallize from Ethanol/Water if high purity (>98%) is required.

  • Yield Expectation: 85-92% (Pale yellow crystals).

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate.

Mechanistic Insight: This is an SN2 substitution. The phenoxide ion, generated in situ by Potassium Carbonate, attacks the alpha-carbon of ethyl bromoacetate.

  • Solvent Choice: DMF (N,N-Dimethylformamide) is selected for its high dielectric constant, which solvates the cation (K+), leaving the phenoxide anion "naked" and highly reactive.

  • Base Selection: K2CO3 is preferred over NaOH/KOH to avoid hydrolyzing the ethyl ester on the reagent or the product.

Reagents:

  • 5-Bromoethylvanillin (Intermediate from Step 1) (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq) [LACHRYMATOR - HANDLE WITH CARE]

  • Potassium Carbonate (Anhydrous, K2CO3) (2.0 eq)

  • DMF (Dry)[4][6]

Protocol:

  • Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere.

  • Deprotonation: Add 5-Bromoethylvanillin (24.5 g, 100 mmol) and Anhydrous K2CO3 (27.6 g, 200 mmol) to DMF (150 mL) . Stir at room temperature for 30 minutes. The mixture will turn bright yellow/orange due to phenoxide formation.

  • Alkylation: Add Ethyl Bromoacetate (13.3 mL, 120 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 80°C for 3-4 hours.

    • Self-Validating Check: TLC (Hexane:EtOAc 3:1) should show the disappearance of the phenol (which streaks on silica due to acidity) and the appearance of a distinct, non-streaking product spot.

  • Workup:

    • Cool to room temperature.[4]

    • Pour into Water (600 mL) . The product may precipitate as a solid or separate as an oil.

    • Extract with Ethyl Acetate (3 x 150 mL) .

    • Wash the combined organic layer with Brine (2 x 100 mL) and Water (2 x 100 mL) to remove DMF.

    • Dry over Anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: If the product solidifies, recrystallize from Ethanol. If oil, purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 9:1 to 4:1).

Part 3: Process Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: Bromination (AcOH, 15-20°C) Intermediate 5-Bromoethylvanillin (Solid, Precipitate) Step1->Intermediate Yield: ~90% Step2 Step 2: Alkylation (K2CO3, DMF, 80°C) Intermediate->Step2 + Ethyl Bromoacetate Workup Workup (H2O Quench, EtOAc Ext.) Step2->Workup TLC Control Final Final Product Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Workup->Final Crystallization

Caption: Operational workflow from starting material to isolated final product.

Part 4: Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Melting Point 68 - 72°C (Typical)Capillary Method
1H NMR (CDCl3) δ 9.85 (s, 1H, CHO)δ 7.65 (d, 1H, Ar-H)δ 7.40 (d, 1H, Ar-H)δ 4.80 (s, 2H, O-CH2-CO)δ 4.25 (q, 2H, Ester CH2)δ 4.15 (q, 2H, Ether CH2)400 MHz NMR
Purity >98.0%HPLC (C18, ACN/H2O)

Data Interpretation:

  • NMR diagnostic: The singlet at ~4.80 ppm confirms the presence of the O-CH2-CO moiety. The aldehyde proton at 9.85 ppm confirms no oxidation occurred.

  • Coupling: The two aromatic protons should show meta coupling (J ~ 2 Hz), confirming the 1,2,3,5-substitution pattern.

Part 5: Safety & Handling

Critical Hazard: Ethyl Bromoacetate
  • Classification: Lachrymator (Tear Gas), Highly Toxic.

  • Handling: Must be handled in a functioning fume hood. Do not use open needles; use positive pressure cannulas or gas-tight syringes.

  • Neutralization: Spills should be treated with a mixture of Ethanol and aqueous Ammonia to decompose the alkyl halide.

Critical Hazard: Bromine
  • Classification: Corrosive, Oxidizer.

  • Handling: Use glass or Teflon equipment only. Keep sodium thiosulfate solution nearby to neutralize spills immediately.

References

  • Preparation of Brominated Vanillin Derivatives

    • Reference: Sigma-Aldrich Product Specification: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

  • Protocol for Ethyl Bromoacetate Handling

    • Reference: Organic Syntheses, Coll.[2] Vol. 3, p.381 (1955); Vol. 23, p.37 (1943).

    • URL: [Link]

  • Reference: BenchChem Technical Support: Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Reaction of 5-bromoethylvanillin with Ethyl Bromoacetate

    • Reference: Cardiff University Research Archive: Supplemental Chemical Synthesis (N2009 Series).
    • URL: [Link]

Sources

A Technical Guide to the Williamson Ether Synthesis of Substituted Phenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyacetate scaffold is a privileged motif in medicinal chemistry and materials science, notable for its presence in a range of pharmaceuticals and herbicides.[1][2] The Williamson ether synthesis stands as the most robust and versatile method for forging the critical ether linkage in these molecules.[3][4] This guide provides an in-depth exploration of the synthesis of substituted phenoxyacetates via the Williamson reaction. It moves beyond a simple recitation of procedural steps to dissect the strategic considerations underpinning the choice of reagents and reaction conditions. By focusing on the causality behind experimental design—from base and solvent selection to managing the electronic effects of substituents—this document serves as a comprehensive resource for researchers in drug development and synthetic chemistry. It includes validated experimental protocols, troubleshooting strategies, and mechanistic insights to empower scientists to optimize this crucial transformation for their specific molecular targets.

Introduction: The Strategic Importance of Phenoxyacetates

Phenoxyacetic acids and their ester derivatives are foundational structures in the development of biologically active agents.[1] Their applications are diverse, ranging from anti-mycobacterial and anti-inflammatory agents to potent herbicides like 2,4-D.[1][5] The efficacy of these molecules is often finely tuned by the substitution pattern on the aromatic ring. Consequently, a reliable and adaptable synthetic method is paramount for exploring the structure-activity relationships (SAR) of this chemical class.

The Williamson ether synthesis, a classic SN2 reaction developed by Alexander Williamson in 1850, remains the premier method for constructing the aryl-alkyl ether bond central to phenoxyacetates.[6][7] The reaction typically involves the nucleophilic attack of a phenoxide ion on an α-haloacetate ester.[8] Its enduring prevalence is a testament to its broad scope, operational simplicity, and generally high yields.[3] This guide will delve into the mechanistic nuances and practical execution of this synthesis, providing the technical foundation necessary for its successful application in a research and development setting.

The Williamson Ether Synthesis: Core Principles & Mechanism

The synthesis of phenoxyacetates is a specific application of the broader Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][9] This process can be broken down into two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of a substituted phenol, generating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic α-carbon of a haloacetate ester (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide leaving group in a single, concerted step.[6][10]

The general reaction is depicted below:

General reaction scheme for Williamson ether synthesis of phenoxyacetates

Figure 1. General scheme for the synthesis of substituted phenoxyacetates.

Mechanistic Pathway

The SN2 mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[9] For the synthesis of phenoxyacetates, the electrophile is an achiral methylene carbon, so stereoinversion is not a consideration. The concerted nature of the bond-forming and bond-breaking process is crucial for the reaction's efficiency.[6]

Diagram 1. SN2 mechanism of phenoxyacetate formation.

Strategic Considerations for Synthesis Optimization

The success of the Williamson ether synthesis for phenoxyacetates hinges on the judicious selection of four key parameters: the base, the haloacetate, the solvent, and an understanding of the phenol's electronic properties.

Choice of Base: A Critical Decision

The base's role is to deprotonate the phenol without promoting undesirable side reactions, primarily the hydrolysis of the ester moiety in the reactant and product.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is the most commonly employed base for this transformation.[11][12] Its moderate basicity is sufficient to deprotonate phenols (pKa ≈ 10) but not strong enough to significantly hydrolyze the ester. It is inexpensive, easy to handle, and works effectively in polar aprotic solvents like acetone or acetonitrile.[3]

  • Strong Bases (e.g., NaOH, KOH, NaH): While strong bases like sodium hydroxide can be used, they increase the risk of ester saponification, which consumes the starting material and complicates purification.[5][13] Sodium hydride (NaH) is a very powerful, non-nucleophilic base that ensures complete deprotonation, but it is moisture-sensitive and requires strictly anhydrous conditions.[9][12] Its use is often reserved for less acidic phenols or when weaker bases fail.[12]

BaseTypical pKa (Conjugate Acid)Suitability for Phenoxyacetate SynthesisKey Considerations
K₂CO₃ ~10.3Excellent Industry standard; low cost, easy to handle, minimizes ester hydrolysis.[11]
NaOH/KOH ~15.7Good, with caution Effective for phenol deprotonation but high risk of ester saponification.[13]
NaH ~35Effective, for difficult cases Powerful, non-nucleophilic; requires anhydrous conditions and careful handling.[9]
Choice of Haloacetate Ester

The alkylating agent is typically an ethyl or methyl α-haloacetate. The choice of the halogen (Cl, Br, I) is a trade-off between reactivity and cost.

  • Reactivity: The reaction rate follows the order of leaving group ability: I > Br > Cl .[14] Reactions with iodoacetates are the fastest, while chloroacetates are the slowest.

  • Cost & Availability: Chloro- and bromoacetates are significantly more affordable and widely available than iodoacetates. Ethyl bromoacetate often represents the best compromise between reactivity and cost for laboratory-scale synthesis.[15] For large-scale industrial processes, the less expensive ethyl chloroacetate is often preferred, with reaction times extended or temperatures increased to compensate for lower reactivity.[11][16]

Solvent Selection

The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are strongly preferred because they solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic.[12][17]

  • Recommended Solvents: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), and Acetone are excellent choices.[6][11] They possess high polarity to dissolve the ionic intermediate but lack acidic protons that would solvate and deactivate the phenoxide nucleophile.[3] DMF often gives the highest yields and fastest reaction rates but can be difficult to remove during workup.[18] Acetone is a good, lower-boiling point alternative.[15]

  • Solvents to Avoid: Protic solvents like water or alcohols will hydrogen-bond with the phenoxide, reducing its nucleophilicity and drastically slowing the reaction rate.[6] Apolar solvents are generally unsuitable as they cannot effectively dissolve the phenoxide salt.

Impact of Phenolic Substituents

The electronic nature of the substituents on the phenol ring influences both the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halides increase the acidity of the phenolic proton, making deprotonation easier. A weaker base may be sufficient. However, these groups also decrease the nucleophilicity of the resulting phenoxide, potentially slowing the SN2 step.

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ decrease the acidity of the phenol, requiring a stronger base for complete deprotonation. Conversely, they enhance the nucleophilicity of the phenoxide, which can accelerate the SN2 reaction.

Validated Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate

This protocol provides a reliable, self-validating method for synthesizing a representative substituted phenoxyacetate, a useful intermediate in drug discovery.[19]

Materials and Equipment
  • Reactants: 4-chlorophenol, ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃).

  • Solvent: Acetone (anhydrous).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, equipment for thin-layer chromatography (TLC).

Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (e.g., 10.0 mmol, 1.28 g) and anhydrous acetone (100 mL). Stir until the phenol is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (e.g., 15.0 mmol, 2.07 g). The mixture will become a suspension.

  • Alkylating Agent Addition: Add ethyl bromoacetate (e.g., 11.0 mmol, 1.22 mL, 1.84 g) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C for acetone) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the 4-chlorophenol starting material.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid K₂CO₃ and salts. Wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. .

  • Extraction & Purification:

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Characterization: The product, typically an oil or low-melting solid, can be purified further by column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Workflow A 1. Dissolve 4-Chlorophenol in Acetone B 2. Add Anhydrous K₂CO₃ A->B C 3. Add Ethyl Bromoacetate B->C D 4. Reflux (4-8h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool & Filter Solids E->F Complete G 7. Remove Solvent (Rotary Evaporator) F->G H 8. Aqueous Work-up (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for phenoxyacetate synthesis.

Troubleshooting & Common Pitfalls

Even a robust reaction can encounter issues. Understanding potential failure modes is key to efficient problem-solving.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (base too weak or wet).[12]2. Wet solvent or reagents.[12]3. Alkylating agent is unreactive (e.g., chloroacetate at low temp).1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and dry.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase temperature, extend reaction time, or switch to a more reactive halide (bromo- or iodoacetate).[14][17]
Low Yield 1. Competing E2 elimination (less common with primary halides).[17]2. Ester hydrolysis (saponification) by the base.[13]3. Mechanical losses during work-up.1. Ensure a primary haloacetate is used. Avoid secondary/tertiary halides.[8][17]2. Use a weaker base (K₂CO₃) instead of NaOH/KOH. Avoid excess water.3. Ensure complete extraction and careful transfers.
Side Product Formation 1. C-Alkylation instead of O-Alkylation. The phenoxide is an ambident nucleophile.[6][20]2. Dimerization or polymerization products.1. O-Alkylation is generally favored in polar aprotic solvents. Changing the solvent or counter-ion may help.[12][20]2. Ensure slow addition of the alkylating agent to avoid high local concentrations.

Applications in Drug Development

The phenoxyacetate core is a versatile platform in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the importance of mastering their synthesis.

  • Anticonvulsant Agents: Certain phenoxyacetic acid derivatives have shown potent antiepileptic and anti-inflammatory activity.[21][22]

  • Anticancer Agents: Phenoxyacetamide derivatives have been synthesized and evaluated as potential inducers of apoptosis in cancer cell lines.[23]

  • Antimycobacterial Agents: The scaffold has been used to develop novel compounds with activity against M. tuberculosis.[1]

Conclusion

The Williamson ether synthesis is an indispensable tool for the preparation of substituted phenoxyacetates. Its success is not accidental but rather the result of a rational application of fundamental organic chemistry principles. By carefully considering the interplay between the phenol's electronic properties, the choice of base, the reactivity of the haloacetate, and the solvent environment, researchers can reliably and efficiently synthesize a vast array of derivatives. This technical guide has provided the strategic framework and practical protocols necessary to empower scientists in drug development and beyond to leverage this powerful reaction to its fullest potential.

References

  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Williamson Ether Synthesis reaction - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL: [Link]

  • Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Williamson Ether Synthesis - ChemTalk Source: ChemTalk URL: [Link]

  • Title: STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid Source: University of Missouri-St. Louis URL: [Link]

  • Title: Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)
  • Title: Help me, how increase yield in williamson ether reaction? Source: ResearchGate URL: [Link]

  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PMC (PubMed Central) URL: [Link]

  • Title: Williamson ether synthesis - chemeurope.com Source: Chemeurope.com URL: [Link]

  • Title: Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents Source: PMC (PubMed Central) URL: [Link]

  • Title: Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents Source: RSC Publishing URL: [Link]

  • Title: Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review Source: Jetir.org URL: [Link]

  • Title: CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620 Source: YouTube URL: [Link]

  • Title: Williamson ether synthesis (done wrong) Source: YouTube URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL: [Link]

  • Title: Experiment 06 Williamson Ether Synthesis Source: Truman State University URL: [Link]

  • Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL: [Link]

  • Title: Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents Source: ResearchGate URL: [Link]

  • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies Source: MDPI URL: [Link]

  • Title: Unexpected course of a Williamson ether synthesis Source: Arkivoc URL: [Link]

  • Title: Williamson ether synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: An efficient tandem synthesis of alkyl aryl ethers Source: Organic Chemistry Research URL: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a highly functionalized aromatic intermediate, critical in the development of pharmaceuticals (specifically kinase inhibitors and antiretrovirals) and advanced liquid crystal ligands. Its structural complexity arises from the precise arrangement of four distinct functional groups on the benzene ring: an ethyl ester tail, a bromine atom, an ethoxy group, and a formyl (aldehyde) moiety.

This guide details the retrosynthetic logic and practical execution for synthesizing this target. Unlike generic protocols, this document focuses on the causality of reagent selection , regiochemical control , and safety engineering required to produce high-purity material.

Part 1: Retrosynthetic Analysis & Strategy

To guarantee the position of substituents, the synthesis is best approached via a linear transformation of Ethyl Vanillin . Attempting to brominate the final ether or installing the ethoxy group later introduces significant regioselectivity risks.

The Logic of Disconnection
  • C-O Bond Disconnection: The ethyl acetate tail is installed last via Williamson ether synthesis. This preserves the sensitive ester group from the harsh conditions of bromination.

  • C-Br Bond Formation: The bromine is introduced via electrophilic aromatic substitution (EAS) on the phenol. The directing effects of the hydroxyl (activator, ortho/para) and ethoxy (activator, ortho/para) groups relative to the aldehyde (deactivator, meta) must be leveraged.

Pathway Visualization

The following diagram illustrates the retrosynthetic breakdown and forward synthesis logic.

Retrosynthesis Target TARGET MOLECULE Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Step2 Step 2: O-Alkylation (Williamson Ether Synthesis) Target->Step2 Ethyl Bromoacetate K2CO3, DMF Intermediate INTERMEDIATE 5-Bromoethylvanillin (5-bromo-3-ethoxy-4-hydroxybenzaldehyde) Step2->Intermediate Step1 Step 1: Regioselective Bromination (Electrophilic Aromatic Substitution) Intermediate->Step1 Br2, AcOH (Ortho to OH directed) StartMat STARTING MATERIAL Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1->StartMat

Figure 1: Retrosynthetic tree demonstrating the derivation of the target from Ethyl Vanillin.

Part 2: Critical Starting Materials (The "Ingredients")

The quality of the final product is dictated by the impurity profile of the starting materials.

Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)
  • Role: The aromatic scaffold.

  • Purity Requirement: >99% (HPLC).

  • Critical Impurity: Vanillin (4-hydroxy-3-methoxybenzaldehyde) .[1]

    • Why it matters: Commercial Ethyl Vanillin is often synthesized from catechol. Incomplete ethylation or contamination with methylating agents can leave traces of Vanillin. Brominated Vanillin is structurally nearly identical to the target intermediate and is extremely difficult to separate via crystallization or flash chromatography.

    • QC Check: Run H-NMR.[1][2] Look for the methoxy singlet (~3.8 ppm). If present, recrystallize from ethanol/water before use.

Ethyl Bromoacetate[2][3][4][5][6][7][8][9][10]
  • Role: The alkylating agent providing the ester tail.

  • Safety Profile: Lachrymator (Tear Gas).

    • Handling: Must be handled in a fume hood with good draft. Vapors cause severe eye and respiratory irritation.

  • Stability: Susceptible to hydrolysis. Old bottles may contain Bromoacetic Acid, which consumes the base (

    
    ) without forming the desired product.
    
    • QC Check: Check acidity. If significant acid is present, distill under reduced pressure or increase the base equivalents in Step 2.

Bromine ( )[3][11]
  • Role: The electrophile source.[3][4]

  • Alternative: N-Bromosuccinimide (NBS) can be used for milder conditions, but elemental Bromine in Acetic Acid is the industrial standard for atom economy and yield in this specific substrate.

Part 3: Experimental Protocols

Step 1: Synthesis of 5-Bromoethylvanillin

Reaction: Electrophilic bromination of Ethyl Vanillin. Mechanism: The hydroxyl group at C4 strongly activates the C5 position (ortho). The ethoxy group at C3 also activates, but steric hindrance and the directing effect of OH dominate to favor C5 over C2 or C6.

Protocol:

  • Dissolution: Dissolve 100 mmol of Ethyl Vanillin in Glacial Acetic Acid (150 mL).

    • Note: Acetic acid serves as both solvent and catalyst (polar protic solvent stabilizes the transition state).

  • Addition: Cool the solution to 15°C. Add Bromine (105 mmol) dropwise over 30 minutes.

    • Control: Maintain temperature <20°C to prevent over-bromination or oxidation of the aldehyde.

  • Quench: Stir for 2 hours. Pour the reaction mixture into ice-cold water (500 mL).

  • Isolation: The product, 5-bromo-3-ethoxy-4-hydroxybenzaldehyde , will precipitate as a pale yellow solid. Filter, wash with cold water to remove acid, and dry.

  • Yield Expectation: 85-92%.

Step 2: Synthesis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Reaction: Williamson Ether Synthesis (


).
Mechanism:  The phenoxide ion displaces the bromide from ethyl bromoacetate.

Protocol:

  • Solvation: Dissolve 5-Bromoethylvanillin (50 mmol) in anhydrous DMF (100 mL).

    • Why DMF? A polar aprotic solvent is required to solvate the cation (

      
      ), leaving the phenoxide anion "naked" and highly nucleophilic. Acetone is a common alternative but requires longer reaction times.
      
  • Deprotonation: Add Potassium Carbonate (

    
    )  (75 mmol, 1.5 eq). Stir at room temperature for 15 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add Ethyl Bromoacetate (55 mmol, 1.1 eq) dropwise.

    • Safety: Add slowly to control exotherm.

  • Heating: Heat the mixture to 60°C for 3-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Pour mixture into 400 mL water (DMF is water-soluble; product is not).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash organics with Brine (to remove residual DMF).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica column if necessary.

Part 4: Data Summary & Process Logic

The following table summarizes the physicochemical properties and stoichiometric requirements for the synthesis.

ComponentRoleMW ( g/mol )EquivalentsKey Hazard
Ethyl Vanillin Substrate166.171.0Irritant
Bromine Reagent (Step 1)159.811.05Corrosive / Toxic
5-Bromoethylvanillin Intermediate245.071.0 (Step 2)Irritant
Ethyl Bromoacetate Reagent (Step 2)167.001.1Lachrymator
Potassium Carbonate Base138.211.5Irritant
DMF Solvent73.09N/AReprotoxic
Process Decision Logic

The following diagram explains the decision-making process for troubleshooting Step 2 (Alkylation), a common failure point in this synthesis.

Troubleshooting Start Start Alkylation (Step 2) CheckTLC Check TLC (3 hours) Start->CheckTLC Incomplete Starting Material Remains? CheckTLC->Incomplete Conversion <90% Success Proceed to Workup CheckTLC->Success Conversion >98% Decision1 Add 0.1 eq KI (Finkelstein Catalyst) Incomplete->Decision1 Reaction Slow Decision2 Check pH (Is Base consumed?) Incomplete->Decision2 Stalled Decision2->Start Add more K2CO3

Figure 2: Troubleshooting logic for the Williamson Ether Synthesis step.

References

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Product Specification. Retrieved from

  • Organic Syntheses. (1930). Ethyl Bromoacetate Synthesis. Organic Syntheses, Coll. Vol. 1, p.263. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of 2-(2-formylphenoxy)acetate esters via K2CO3/DMF protocol. RSC Advances. Retrieved from

  • BenchChem. (2025).[5] Safety Data Sheet & Handling: Ethyl Bromoacetate. Retrieved from

  • PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Guide: Scalable Synthesis of 2-Bromo-6-ethoxy-4-formylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 2-Bromo-6-ethoxy-4-formylphenol IUPAC Synonym: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde CAS Registry Number: 3111-37-3

This guide details the regioselective synthesis of 2-bromo-6-ethoxy-4-formylphenol, a critical intermediate in the development of bioactive Schiff bases and pharmaceutical precursors. The synthesis leverages the directing effects of the hydroxyl and ethoxy substituents on the aromatic ring to achieve exclusive ortho-bromination relative to the phenol group.

Structural Logic

The starting material, Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), possesses three substituents that dictate the substitution pattern:

  • Hydroxyl (-OH, pos 4): Strong activator, ortho/para director.

  • Ethoxy (-OEt, pos 3): Moderate activator, ortho/para director.

  • Formyl (-CHO, pos 1): Strong deactivator, meta director.

Regioselectivity: The position ortho to the hydroxyl group (position 5 on the benzaldehyde ring, or position 2 on the phenol ring) is synergistically activated by the -OH group and sterically accessible. The formyl group further reinforces this position via meta direction. Consequently, bromination occurs almost exclusively at this site, minimizing side products.

Reaction Mechanism & Pathway

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The generation of the active electrophile (


 or a polarized 

complex) is the rate-determining step.
Mechanistic Pathway (Graphviz)

ReactionMechanism Start Ethyl Vanillin (Substrate) Complex Sigma Complex (Arenium Ion) Start->Complex Nucleophilic Attack on Br-Br Reagent Bromine (Br2) (Electrophile Source) Reagent->Complex Polarization Product 2-Bromo-6-ethoxy- 4-formylphenol Complex->Product Deprotonation (Restores Aromaticity) Base Base/Solvent (Proton Abstraction) Base->Product Removes HBr

Figure 1: Mechanistic flow of the electrophilic bromination of ethyl vanillin.

Experimental Protocols

Method A: Standard Bromination (Glacial Acetic Acid)

This method is preferred for scalability and high yield (>90%). Acetic acid serves as a polar protic solvent that stabilizes the transition state.

Reagents & Materials
ReagentRoleEquivalenceNotes
Ethyl Vanillin Substrate1.0 eqPurity >98%
Bromine (

)
Electrophile1.05 eqHandle in fume hood; toxic
Glacial Acetic Acid Solvent5-10 mL/gAnhydrous
Sodium Bisulfite QuencherExcess10% Aqueous solution
Ice Water Precipitant~50 mL/gFor isolation
Step-by-Step Workflow
  • Preparation: Dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Glacial Acetic Acid (80 mL) in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cooling: Submerge the flask in an ice-water bath to maintain internal temperature between 0–5°C .

  • Addition: Dilute Bromine (16.8 g, 5.4 mL, 105 mmol) in Glacial Acetic Acid (20 mL). Add this solution dropwise over 60 minutes.

    • Critical: Maintain temperature <10°C to prevent over-bromination or oxidation of the aldehyde.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The mixture will turn from dark red to orange/yellow.

  • Quenching: Pour the reaction mixture into 500 mL of vigorously stirred ice water.

  • Neutralization: If the solution remains orange (excess

    
    ), add 10% Sodium Bisulfite solution dropwise until the color fades to pale yellow/white.
    
  • Isolation: Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: In-Situ Bromination (Green Chemistry)

Uses Potassium Bromate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and Hydrobromic Acid (

) to generate bromine in situ, avoiding the handling of liquid bromine.

Reaction:



Protocol Modification
  • Dissolve Ethyl Vanillin (100 mmol) in Acetic Acid (100 mL).

  • Add

    
     (34 mmol, 0.34 eq) to the flask.
    
  • Add 48% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (aq) dropwise. The solution will turn orange as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    is generated.
  • Proceed with stirring and quenching as in Method A.

Purification & Characterization

Purification Strategy

The crude product is typically >95% pure.[2] For pharmaceutical grade (>99%), recrystallization is required.

Recrystallization Protocol:

  • Dissolve crude solid in boiling Ethanol (95%) or Ethyl Acetate .

  • Add hot water (if using ethanol) until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold 50% ethanol.

Characterization Data
ParameterValue / Observation
Appearance White to pale yellow crystalline solid
Melting Point 164–166°C (Lit. for 5-bromo analog)
Yield 90–95%

NMR (400 MHz,

)

9.79 (s, 1H, CHO), 7.64 (d, J=1.8 Hz, 1H, Ar-H), 7.36 (d, J=1.8 Hz, 1H, Ar-H), 6.18 (s, 1H, OH), 4.18 (q, 2H,

), 1.50 (t, 3H,

)
IR Spectroscopy 3200

(OH), 1670

(C=O), 1580

(Ar C=C)

Process Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Ethyl Vanillin + Acetic Acid Cool Cool to 0-5°C Start->Cool AddBr Add Br2 / AcOH Dropwise (1 hr) Cool->AddBr React Stir at RT (2 Hours) AddBr->React Quench Quench in Ice Water + NaHSO3 React->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Final Product: 2-Bromo-6-ethoxy-4-formylphenol Purify->Final

Figure 2: Operational workflow for the batch synthesis of 2-bromo-6-ethoxy-4-formylphenol.

Safety & Troubleshooting

Critical Safety Controls
  • Bromine Hazard:

    
     is highly corrosive and volatile. All transfers must occur in a functioning fume hood. Neutralize spills immediately with sodium thiosulfate.
    
  • Exotherm Control: The bromination is exothermic. Failure to cool (Step 2) leads to di-brominated byproducts and tar formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationIncrease water volume during quenching; cool to 4°C before filtering.
Dark Product Oxidation of aldehydeEnsure

addition is slow; maintain inert atmosphere (

) if possible.
Impure Melting Point Di-bromo impuritiesRecrystallize from Ethyl Acetate/Cyclohexane to remove non-polar byproducts.

References

  • ChemicalBook. Ethyl Vanillin Synthesis and Bromination Protocols. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-6-methoxyphenol (Analogous Safety Data). Retrieved from

  • Organic Syntheses. Ortho-Formylation and Halogenation of Phenols. Org.[2][3][4] Synth. 2012 , 89, 220.[2] Retrieved from

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: Bromination Mechanism. Retrieved from

Sources

Molecular structure of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Executive Summary

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8) represents a highly functionalized aromatic scaffold essential in the development of novel pharmaceutical agents. Structurally derived from ethylvanillin, this molecule integrates three distinct reactive handles—an electrophilic aldehyde, a lipophilic ethyl ether, and a modifiable ester tail—around a brominated phenolic core.

This guide provides a rigorous technical analysis of its molecular architecture, optimized synthetic protocols, and downstream applications in heterocyclic chemistry. It is designed for medicinal chemists requiring actionable data on utilizing this compound as a building block for Schiff bases, hydrazones, and bioactive ligands.

Molecular Architecture & Physicochemical Profile[1]

The molecule is a tetra-substituted benzene derivative. Its reactivity is governed by the electronic push-pull effects of the substituents and the steric environment created by the bulky bromine atom.

Structural Analysis
  • Core Scaffold: A benzene ring substituted at the 1, 2, 4, and 6 positions.[1][2]

  • Steric Environment: The bromine atom at position 2 exerts significant steric influence on the adjacent oxyacetate chain (position 1). This "ortho-effect" can influence the conformation of the ether linkage, often forcing the methylene group of the acetate out of the aromatic plane to minimize repulsion.

  • Electronic Distribution:

    • Aldehyde (C4): Highly electrophilic due to the electron-withdrawing nature of the carbonyl, activated further by the inductive effect of the bromine.[3]

    • Ethoxy (C6): Acts as an electron-donating group (EDG) via resonance, modulating the reactivity of the aldehyde.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Molecular Formula

Molecular Weight 331.16 g/mol
CAS Number 428463-85-8
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF,

, EtOAc; Insoluble in

Key Functional Groups Aryl Aldehyde, Aryl Bromide, Ethyl Ester, Aryl Ether

Synthetic Pathway & Mechanism

The synthesis follows a convergent pathway starting from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The protocol requires strict control of pH and solvent polarity to maximize yield and prevent ester hydrolysis.

Reaction Workflow (DOT Visualization)

SynthesisPathway Ethylvanillin Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Bromination Step 1: Bromination (Br2, AcOH) Ethylvanillin->Bromination Electrophilic Aromatic Sub. Intermediate 5-Bromoethylvanillin (Intermediate) Bromination->Intermediate Regioselective (Ortho to OH) Alkylation Step 2: O-Alkylation (Ethyl bromoacetate, K2CO3, DMF) Intermediate->Alkylation Williamson Ether Synthesis Target Ethyl (2-bromo-6-ethoxy- 4-formylphenoxy)acetate Alkylation->Target SN2 Mechanism Hydrolysis Side Product: Carboxylic Acid Alkylation->Hydrolysis If wet solvent used

Figure 1: Two-step synthetic pathway from Ethylvanillin to the target ester. Note the critical intermediate 5-bromoethylvanillin.

Detailed Experimental Protocol

Step 1: Bromination of Ethylvanillin

  • Dissolve ethylvanillin (1.0 eq) in glacial acetic acid.

  • Add bromine (1.05 eq) dropwise at 0–5°C. Expert Insight: Low temperature is crucial to prevent over-bromination.

  • Stir for 2 hours, then pour into ice water. Filter the precipitate to obtain 5-bromo-3-ethoxy-4-hydroxybenzaldehyde .

Step 2: Williamson Ether Synthesis (The Core Reaction)

  • Reagents: 5-bromo-3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous

    
     (2.0 eq), KI (0.1 eq - Catalyst).
    
  • Solvent: Anhydrous DMF or Acetone.

Protocol:

  • Activation: In a round-bottom flask, dissolve the brominated intermediate in anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes.
    
    • Mechanism:[4] This generates the phenoxide anion, a potent nucleophile.[4] The color typically shifts to bright yellow/orange due to conjugation.

  • Alkylation: Add Ethyl bromoacetate dropwise. Add catalytic Potassium Iodide (KI).

    • Expert Insight: KI facilitates the Finkelstein reaction in situ, converting the bromoacetate to the more reactive iodoacetate transiently, accelerating the

      
       attack.
      
  • Reflux: Heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the mixture into ice-cold water. The product will precipitate.[5] Filter, wash with water, and recrystallize from Ethanol.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be present. Absence of the phenolic -OH signal is the primary indicator of reaction completion.

NucleusChemical Shift (

ppm)
MultiplicityAssignmentStructural Logic

NMR
9.85Singlet (1H)-CHOAldehyde proton (deshielded).
7.65, 7.35Doublets (J~2Hz)Ar-HMeta-coupling between C3 and C5 protons.
4.75Singlet (2H)

Methylene adjacent to phenoxy/carbonyl.
4.25Quartet

Ethyl ester methylene.
4.15Quartet

Ethoxy ether methylene.
1.45, 1.28Triplets

Methyl groups of ester and ether.
IR 1750–1735

StrongC=O (Ester)Distinct from aldehyde.
1690–1680

StrongC=O (Aldehyde)Conjugated carbonyl.

Reactivity & Divergent Applications

This molecule acts as a "linchpin" intermediate. The aldehyde and ester groups can be manipulated independently to generate diverse libraries of bioactive compounds.

Divergent Synthesis Workflow

Reactivity Central Ethyl (2-bromo-6-ethoxy- 4-formylphenoxy)acetate Schiff Schiff Bases / Hydrazones (Target: Antimicrobial) Central->Schiff R-NH2 / H+ Hydrazide Acid Hydrazide (-CONHNH2) Central->Hydrazide NH2NH2 / EtOH Acid Carboxylic Acid (Hydrolysis) Central->Acid NaOH / H2O Heterocycle Thiazolidinones / Benzimidazoles Schiff->Heterocycle Cyclization

Figure 2: Divergent synthetic utility. The aldehyde allows for Schiff base formation, while the ester can be converted to hydrazides, a common pharmacophore in antitubercular drugs.

Specific Applications
  • Schiff Base Ligands: Reaction with primary amines (e.g., 4-aminoantipyrine) yields Schiff bases. The ortho-bromo and ethoxy groups provide unique coordination geometries for metal complexes (Cu, Zn, Ni), often investigated for DNA binding and cleavage activity.

  • Antioxidant Potential: Like many vanillin derivatives, the core structure retains radical scavenging potential, though reduced compared to the free phenol.

  • Heterocyclic Synthesis: The acid hydrazide derivative (formed via hydrazine hydrate) is a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles, motifs common in anti-inflammatory drug discovery.

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of DMF or presence of unreacted phenol.

    • Solution: Use a high-vacuum rotary evaporator to remove DMF. Wash the crude solid with cold 10% NaOH to remove unreacted phenolic starting material (phenoxide is water-soluble; the product is not).

  • Issue: Ester Hydrolysis (Saponification).

    • Cause: Wet DMF or excess base reacting with water.

    • Solution: Flame-dry glassware and use molecular sieves to dry DMF.

  • Issue: Poor Crystallization.

    • Solution: If the product oils out, triturate with cold diethyl ether or hexane to induce nucleation.

References

  • BenchChem. (2025).[3][4][6] An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from

  • Sigma-Aldrich. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Precursor Data). Retrieved from

  • Organic Syntheses. Ethyl bromoacetate Synthesis and Handling. Org. Synth. 1929, 9, 38. Retrieved from

  • PubChem. Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Compound Summary. Retrieved from

Sources

Technical Monograph: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate , a trifunctional aromatic scaffold used as a high-value intermediate in medicinal chemistry.

Executive Summary

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a specialized organobromine building block characterized by three orthogonal reactive handles: an electrophilic aldehyde, a nucleophilic-susceptible ester, and a cross-coupling-ready aryl bromide. Its unique substitution pattern—derived from the ethyl vanillin scaffold—makes it a critical intermediate for synthesizing complex heterocycles, benzofuran derivatives, and pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibition.

Core Identity Data
ParameterDetail
CAS Number 428463-85-8
IUPAC Name Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Molecular Formula C₁₃H₁₅BrO₅
Molecular Weight 331.16 g/mol
SMILES CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OCC
Appearance Off-white to pale yellow crystalline solid (typically)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water

Structural Analysis & Reactivity Profile

The compound’s utility stems from its Trifunctional Orthogonality , allowing sequential functionalization without protecting groups.

  • Formyl Group (C4-CHO): Positioned para to the phenoxy ether, it is electronically activated for condensation reactions (Wittig, Knoevenagel) or reductive aminations.

  • Aryl Bromide (C2-Br): Sterically crowded but highly reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Ethyl Acetate Side Chain (C1-O-CH₂-COOEt): Provides a linker moiety susceptible to hydrolysis (to acid) or aminolysis (to amides), often serving as the "anchor" point in drug design.

Reactivity Logic Map

ReactivityMap Core Ethyl (2-bromo-6-ethoxy- 4-formylphenoxy)acetate (CAS: 428463-85-8) Aldehyde C4-Formyl Group Core->Aldehyde Bromide C2-Aryl Bromide Core->Bromide Ester Ethyl Ester Linker Core->Ester RedAmin Reductive Amination (Sec. Amines) Aldehyde->RedAmin NaBH(OAc)3 Cyclization Cyclization (Benzofurans) Aldehyde->Cyclization + Ester (Intramolecular) Suzuki Suzuki Coupling (Biaryls) Bromide->Suzuki Pd(PPh3)4, Ar-B(OH)2 Hydrolysis Hydrolysis (Carboxylic Acid) Ester->Hydrolysis LiOH, THF/H2O

Caption: Orthogonal reactivity map highlighting the three distinct chemical handles available for divergent synthesis.

Validated Synthetic Protocol

The synthesis of CAS 428463-85-8 is a two-step sequence starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) . This route is preferred for its high yield and operational simplicity.

Step 1: Regioselective Bromination

Objective: Introduce the bromine atom at the C5 position (ortho to the hydroxyl group).

  • Precursor: Ethyl Vanillin (CAS: 121-32-4)

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Solvent: Glacial Acetic Acid or DCM

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl and ethoxy groups direct the electrophile to the 5-position.

Step 2: Williamson Ether Synthesis (Alkylation)

Objective: Attach the ethyl acetate tail to the phenolic oxygen.

  • Precursor: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (Intermediate from Step 1)

  • Reagent: Ethyl Bromoacetate (CAS: 105-36-2)

  • Base: Potassium Carbonate (K₂CO₃)[1][2][3]

  • Solvent: DMF or Acetone (Anhydrous)

Detailed Workflow (Step 2 Focus)

This protocol assumes the isolation of the brominated intermediate.

Reagents:

  • 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • K₂CO₃ (2.0 eq, anhydrous, granular)

  • DMF (Dimethylformamide), anhydrous[2][3]

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange due to phenoxide formation.

  • Addition: Add Ethyl bromoacetate dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into ice-cold water (10x volume). The product typically precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.[4]

    • If oil:[4] Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂).

Synthesis Diagram

Synthesis Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Bromination Br2, AcOH, RT Start->Step1 Inter Intermediate: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde Step1->Inter Step2 Step 2: Williamson Ether Synthesis Ethyl bromoacetate, K2CO3, DMF, 60°C Inter->Step2 Product TARGET: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8) Step2->Product

Caption: Step-wise synthetic pathway from Ethyl Vanillin to the target CAS 428463-85-8.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

TechniqueExpected Signal Characteristics
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, -CH O)δ 7.60 (d, 1H, Ar-H, meta to Br)δ 7.35 (d, 1H, Ar-H, ortho to Br)δ 4.80 (s, 2H, -O-CH ₂-CO-)δ 4.25 (q, 2H, Ester -CH ₂-)δ 4.15 (q, 2H, Ether -CH ₂-)δ 1.45 (t, 3H, Ether -CH ₃)δ 1.30 (t, 3H, Ester -CH ₃)
IR Spectroscopy 1750 cm⁻¹ (C=O, Ester stretch)1690 cm⁻¹ (C=O, Aldehyde stretch)2850 cm⁻¹ (C-H, Aldehyde Fermi resonance)
Mass Spectrometry m/z 330/332 [M]⁺ (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br)

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. The compound contains an alkylating moiety (alpha-bromo ester derivative precursor) and should be treated as a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Disposal: Dispose of as halogenated organic waste.

References

  • ChemicalBook . Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Product Entry. Retrieved from

  • BenchChem . Synthesis and Side Reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from

  • Sigma-Aldrich . Ethyl bromoacetate Product Sheet (Reagent Reference). Retrieved from

  • BOC Sciences . Building Block Catalog: Carbonyl Compounds. Retrieved from

Sources

Methodological & Application

Application Note: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate as a Synthetic Building Block

[1]

Executive Summary

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8) represents a high-value "tris-orthogonal" scaffold for medicinal chemistry. Its structure integrates three chemically distinct reactive handles—an aryl bromide , an aldehyde , and an ester —on a single electron-rich aromatic core. This unique configuration allows for sequential, selective functionalization, making it an ideal building block for:

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of diverse libraries via Suzuki/Buchwald couplings.

  • PROTAC Linker Synthesis: The ester tail provides a precise attachment point for E3 ligase ligands or warheads.

  • Heterocycle Construction: Precursor for substituted benzofurans, indoles, and quinolines.

  • PDE4 Inhibitor Analogs: Structural homology to Apremilast and Roflumilast intermediates.

This guide provides a validated synthetic protocol for the preparation of this building block and outlines strategic pathways for its downstream application.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name Ethyl 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetate
Molecular Formula C₁₃H₁₅BrO₅
Molecular Weight 331.16 g/mol
Key Functionality 1 Aryl Bromide (C-Br): Handle for Pd-catalyzed cross-coupling.[1]
Key Functionality 2 Aldehyde (CHO): Handle for condensation, reduction, or reductive amination.
Key Functionality 3 Ethyl Ester (COOEt): Handle for hydrolysis (acid) or amidation.
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Sparingly soluble in water.
Structural Causality

The molecule is designed with specific electronic properties:

  • The Ethoxy Group (Position 6): Increases electron density, facilitating oxidative additions at the bromide position while improving lipophilicity (LogP modulation).

  • The Phenoxyacetate Linker: Provides a flexible tether, critical for minimizing steric clash when the core is bound to a protein active site.

Synthetic Protocol

The synthesis is a two-step sequence starting from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) .

Step 1: Regioselective Bromination

Objective: Introduce the bromine atom at the 5-position (ortho to the hydroxyl group).

  • Reaction: Electrophilic Aromatic Substitution (EAS).

  • Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[2]

  • Reagents: Bromine (Br₂), Sodium Acetate (NaOAc), Acetic Acid (AcOH).

Protocol:

  • Dissolution: Dissolve Ethyl Vanillin (100 mmol, 16.6 g) in Glacial Acetic Acid (80 mL).

  • Buffering: Add Sodium Acetate (110 mmol, 9.0 g). Note: NaOAc buffers the HBr generated, preventing acid-catalyzed degradation.

  • Bromination: Cool the solution to 10–15°C. Add a solution of Bromine (105 mmol, 5.4 mL) in Acetic Acid (20 mL) dropwise over 60 minutes.

    • Critical: Maintain temperature <20°C to avoid poly-bromination.

  • Workup: Stir for 2 hours at room temperature. Pour the reaction mixture into ice-cold water (400 mL). The product, 5-Bromoethylvanillin , will precipitate as a pale yellow solid.

  • Purification: Filter the solid, wash with cold water (3 × 50 mL), and recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–90%.

Step 2: Williamson Ether Synthesis (Alkylation)

Objective: Install the ethyl acetate tail on the phenolic oxygen.

  • Reaction: Nucleophilic Substitution (Sɴ2).

  • Precursor: 5-Bromoethylvanillin (from Step 1).

  • Reagents: Ethyl Bromoacetate, Potassium Carbonate (K₂CO₃), DMF.

Protocol:

  • Setup: In a dry round-bottom flask, dissolve 5-Bromoethylvanillin (50 mmol, 12.2 g) in anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (75 mmol, 10.4 g). Stir at room temperature for 15 minutes to form the phenoxide.

    • Why K₂CO₃? A mild base is sufficient for phenol alkylation and minimizes ester hydrolysis side reactions.

  • Alkylation: Add Ethyl Bromoacetate (55 mmol, 6.1 mL) dropwise.

    • Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 5 mol%) to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive ethyl iodoacetate).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into water (500 mL) and extract with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with Brine (2 × 100 mL) to remove DMF. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude product usually solidifies. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target Yield: 80–85%.

Divergent Application Pathways

This building block allows for "Divergent Synthesis," where the order of operations dictates the final scaffold diversity.

Pathway A: The "Coupling-First" Strategy (Suzuki-Miyaura)

Use when building biaryl cores (e.g., Kinase Inhibitors).

  • Reaction: React the Bromide with an Aryl Boronic Acid.

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.

  • Outcome: Retains the Aldehyde and Ester for later functionalization.

Pathway B: The "Linker-First" Strategy (Hydrolysis/Amidation)

Use when attaching the scaffold to a solid support or a PROTAC anchor.

  • Reaction: Hydrolyze the Ester to the Carboxylic Acid.

  • Conditions: LiOH, THF/Water, RT.

  • Outcome: Generates a free acid for amide coupling (EDC/HOBt) to amines, while preserving the Bromide and Aldehyde.

Pathway C: The "Scaffold-First" Strategy (Condensation)

Use when constructing fused heterocycles.

  • Reaction: Condense the Aldehyde with active methylenes or amines.

  • Example: Reaction with hydroxylamine followed by dehydration yields the Nitrile . Reaction with hydrazine can lead to Indazole derivatives if the bromide is displaced.

Visualizing the Workflow

Figure 1: Synthesis & Divergent Application Map

Gcluster_synthesisCore Synthesis Protocolcluster_appsDivergent ApplicationsStartEthyl Vanillin(3-ethoxy-4-hydroxybenzaldehyde)Step1Bromination(Br2, AcOH, NaOAc)Start->Step1Inter5-Bromoethylvanillin(Intermediate)Step1->InterStep2Alkylation(Ethyl Bromoacetate, K2CO3, DMF)Inter->Step2ProductEthyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate(Target Scaffold)Step2->ProductSuzukiPathway A: Suzuki Coupling(Biaryl Formation)Product->SuzukiPd(0), Ar-B(OH)2HydrolysisPathway B: Ester Hydrolysis(Linker Generation)Product->HydrolysisLiOH, THF/H2OCondensationPathway C: Aldehyde Condensation(Heterocycle Formation)Product->CondensationR-NH2 or Active Methylene

Caption: Step-wise synthesis of the target scaffold and its three primary divergent application pathways for library generation.

Safety & Handling

  • Bromine (Br₂): Highly corrosive and toxic. Handle only in a fume hood. Use a sodium thiosulfate quench for spills.

  • Ethyl Bromoacetate: A potent lachrymator (tear gas agent). Use strictly in a fume hood.

  • Storage: Store the final product at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde.

References

  • Synthesis of 5-Bromovanillin Derivatives

    • Title: Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.[3]

    • Source: European P
    • URL
  • General Protocol for Phenol Alkylation (Williamson Ether Synthesis)
  • Compound Data & Availability

    • Title: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Product Page.[][5][6]

    • Source: AK Scientific / ChemicalBook.
  • Structural Precursor Analysis (Ethyl Vanillin)

    • Title: 3-Ethoxy-4-hydroxybenzaldehyde Crystal Structure & Properties.[2]

    • Source: Acta Crystallographica (via ResearchGate).[2]

    • URL:[Link]

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Palladium in Modern Drug Discovery

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, profoundly impacting the field of drug development. The capacity to efficiently and selectively forge carbon-carbon (C-C) and carbon-heteroatom bonds has transformed the assembly of complex molecular scaffolds found in numerous pharmaceuticals. Aryl bromides serve as ideal substrates in these transformations, offering a superb balance of reactivity and stability, which makes them invaluable building blocks for medicinal chemists.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of palladium-catalyzed cross-coupling reactions involving aryl bromides. We will explore the intricacies of the catalytic cycle, the pivotal roles of ligands and reaction parameters, and present detailed, validated protocols for key reactions.

The Engine of Synthesis: The Palladium Catalytic Cycle

The remarkable efficacy of these reactions is rooted in a catalytic cycle where palladium transitions between its Pd(0) and Pd(II) oxidation states. A firm grasp of this cycle is essential for reaction optimization and troubleshooting.

The generally accepted mechanism for these cross-coupling reactions involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (Ar-Br), forming a Pd(II) complex. This step is often rate-determining.[1][2]

  • Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[2][3] This step is typically facilitated by a base.[3][4][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[1][2]

Palladium_Catalytic_Cycle cluster_main Generalized Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR Transmetalation (R-M + Base) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Caption: A simplified representation of the palladium catalytic cycle.

Critical Parameters for Successful Coupling

The outcome of a palladium-catalyzed cross-coupling reaction is governed by a synergistic interplay of several key components. A rational and informed selection of these parameters is crucial for achieving high yields and reproducibility.

The Palladium Precursor: Choosing the Right Entry Point

While the active catalyst is Pd(0), air-stable Pd(II) precursors are often preferred for their ease of handling. These are reduced in situ to generate the active Pd(0) species.

PrecursorCommon NameTypical Loading (mol%)Key Characteristics
Pd(OAc)₂Palladium(II) Acetate0.5 - 5Air-stable, versatile, and widely used with various ligands.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)0.5 - 2.5An air-stable source of Pd(0), often favored for its reliability.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1 - 5A direct source of Pd(0), but can be air and moisture sensitive.
PdCl₂(PPh₃)₂Dichlorobis(triphenylphosphine)palladium(II)1 - 5Air-stable and effective for many standard coupling reactions.
The Ligand: The Heart of Reactivity and Selectivity

The ligand is arguably the most critical component, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[6] For moderately reactive aryl bromides, a variety of phosphine ligands are effective.

  • For simple, unhindered aryl bromides: Standard phosphine ligands such as triphenylphosphine (PPh₃) can be sufficient.

  • For challenging or sterically hindered substrates: Electron-rich and bulky ligands are often necessary to promote efficient coupling.[7] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown exceptional activity for a broad range of substrates.[7]

Ligand_Selection_Flowchart Start Substrate: Aryl Bromide Sterics Is the substrate sterically demanding? Start->Sterics Simple Consider standard ligands: - PPh3 - P(t-Bu)3 Sterics->Simple No Complex Employ bulky, electron-rich ligands: - Biaryl Phosphines (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Sterics->Complex Yes

Caption: A decision guide for ligand selection based on substrate complexity.

The Base: A Multifaceted Role

The base is crucial in many cross-coupling reactions. In Suzuki couplings, it activates the organoboron species to facilitate transmetalation.[3][4][8] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[9]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, particularly in Suzuki reactions.[4]

  • Organic Bases: Amine bases like triethylamine (TEA) are often employed in Heck and Sonogashira couplings. Stronger, non-nucleophilic alkoxide bases such as sodium tert-butoxide (NaOt-Bu) are standard for Buchwald-Hartwig aminations.

The Solvent: Providing the Optimal Reaction Environment

The solvent must solubilize the reactants and be stable under the reaction conditions. Its polarity can influence reaction rates.

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.

  • Aromatic Solvents: Toluene is a common choice, especially for reactions requiring higher temperatures.

  • Protic Solvents: Mixtures of organic solvents with water are often used in Suzuki couplings to dissolve the inorganic base.

Validated Protocols for Key Transformations

The following protocols provide robust starting points for common and essential cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Application: Formation of biaryl linkages, a prevalent structural motif in many pharmaceutical agents.[3]

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Step-by-Step Procedure:

  • Vessel Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scientific Rationale:

  • A slight excess of the boronic acid is used to drive the reaction to completion.

  • K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[4][8]

  • The toluene/water solvent system facilitates the dissolution of both organic and inorganic reagents.

  • SPhos, a bulky and electron-rich ligand, enhances the rates of both oxidative addition and reductive elimination.[7]

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Application: Formation of C-N bonds, a critical transformation in the synthesis of a vast array of biologically active compounds.[9][10]

Reaction Scheme: Ar-Br + R₂NH → Ar-NR₂

Materials:

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl Bromide (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Glovebox Operation: Due to the air-sensitivity of the reagents, it is highly recommended to perform the initial setup in a glovebox.

  • Reagent Addition: In a dry reaction vial, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Scientific Rationale:

  • NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine.

  • XPhos is a highly effective ligand for promoting C-N bond formation.[11]

  • Anhydrous conditions are crucial to prevent the deactivation of the base and catalyst.

Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

Application: Synthesis of arylalkynes, which are important intermediates and structural components in various functional materials and pharmaceuticals.[12]

Reaction Scheme: Ar-Br + H−C≡C−R → Ar−C≡C−R

Materials:

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Aryl Bromide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, inert-atmosphere flask, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous THF or toluene (10 mL) and TEA (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and partition between an organic solvent and water. Separate the organic layer, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Scientific Rationale:

  • This reaction typically employs a dual catalytic system of palladium and copper.[12]

  • The base, usually an amine, is required to deprotonate the terminal alkyne.

  • Copper-free Sonogashira protocols have also been developed to avoid potential issues with homocoupling of the alkyne.[13]

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture). Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. [Link]

  • Littke, A. F.; Fu, G. C. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 2001 , 123(29), 6989-7000. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107(1), 133-173. [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the chemoselective Suzuki-Miyaura cross-coupling of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate , a densely functionalized scaffold used in the synthesis of phosphodiesterase (PDE) inhibitors and complex benzofuran/benzoxepine derivatives.

Executive Summary & Molecule Profile

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 701289-18-1 / 51336-47-1 analog) presents a unique "triad of reactivity" challenge. The molecule contains three distinct electrophilic/reactive sites:

  • Aryl Bromide (C2): The intended site for Pd-catalyzed cross-coupling.

  • Ethyl Ester (Side Chain): Highly susceptible to saponification (hydrolysis) under the basic aqueous conditions typical of Suzuki coupling.

  • Formyl Group (C4): Prone to oxidation, reduction, or Cannizzaro disproportionation if pH is unregulated.

Success Metric: High conversion to the biaryl product (>85%) with <5% ester hydrolysis (carboxylic acid impurity) and full retention of the aldehyde.

Reactivity Landscape
  • Steric Environment: The bromine at C2 is ortho to the bulky phenoxyacetate linker. While not as hindered as a mesityl bromide, the ortho-substituent dictates the need for ligands with sufficient bite angles or steric bulk (e.g., dppf, SPhos) to facilitate oxidative addition and reductive elimination.

  • Electronic Effects: The electron-donating ethoxy group (C6) and phenoxy group (C1) make the ring electron-rich, potentially slowing down oxidative addition compared to electron-deficient aryl halides.

Strategic Optimization: The "Base-Solvent" Matrix

To preserve the ethyl ester, the standard Suzuki protocol (aqueous Na₂CO₃/DME) is contraindicated . The following strategies are validated for this substrate:

ParameterRecommendedAvoidRationale
Base Anhydrous K₃PO₄, Cs₂CO₃, or KFNaOH, LiOH, aq. Na₂CO₃Strong hydroxide bases rapidly hydrolyze the ethyl ester to the acid (saponification).
Solvent 1,4-Dioxane (dry), Toluene, DMFMethanol, EthanolAlcohols can induce transesterification. Water promotes hydrolysis.
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd-XPhosPd/C, Ligand-free PdBidentate ligands (dppf) prevent β-hydride elimination and stabilize the Pd(II) intermediate.
Temp 60–80 °C>100 °CHigher temperatures accelerate ester degradation and aldehyde side reactions.

Detailed Experimental Protocols

Protocol A: The "Anhydrous" Method (Recommended)

Best for: Boronic acids prone to protodeboronation and preserving the ethyl ester.

Reagents:

  • Substrate: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Anhydrous K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add the aryl bromide substrate, boronic acid, K₃PO₄, and Pd catalyst to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous 1,4-Dioxane through the septum.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting bromide (Rf ~0.5) and appearance of the fluorescent biaryl.

  • Workup (Crucial): Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).

    • Note: Avoid acidifying the workup, as the acetal/aldehyde equilibrium can be sensitive.

Protocol B: The "Mild Aqueous" Method (High Solubility)

Best for: Polar boronic acids that require water for solubility, using a weak base to minimize hydrolysis.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: NaHCO₃ (Sodium Bicarbonate) (2.5 equiv) - Weak base minimizes hydrolysis.

  • Solvent: DME (Dimethoxyethane) : Water (4:1 ratio)

Procedure:

  • Dissolve substrate and boronic acid in DME.

  • Add the catalyst.

  • Add the NaHCO₃ as a pre-dissolved aqueous solution (degassed).

  • Heat to 70°C under Argon.

  • Stop Condition: Halt reaction immediately upon consumption of starting material (typically <6 hours) to prevent ester hydrolysis.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Product is a Carboxylic Acid Ester Hydrolysis (Saponification)Switch to Protocol A (Anhydrous K₃PO₄). Ensure solvents are dry.[1] Reduce reaction temperature.
Low Conversion (<30%) Catalyst Deactivation / StericsSwitch to electron-rich, bulky ligands like XPhos or SPhos (Pd-G3 precatalysts) to boost oxidative addition.
Homocoupling of Boronic Acid Oxidative CouplingStrictly exclude oxygen. Degas solvents by sparging with Argon for 15 mins before use.
Aldehyde Loss Oxidation/ReductionAvoid Acetone (aldol condensation risk). Ensure inert atmosphere. Avoid borohydride reagents in workup.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (BPin) or Potassium Trifluoroborates (BF₃K) which are more stable than free acids.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the chemoselectivity required for this specific substrate.

SuzukiMechanism Substrate Substrate: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Ar-Br) BaseStep Base Activation (Exchange Br for OH/OR) OxAdd->BaseStep + Base (K3PO4) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 SideReaction SIDE REACTION: Ester Hydrolysis BaseStep->SideReaction If Aqueous/Strong Base (OH- attack on Ester) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl Ester Aldehyde RedElim->Product

Caption: Catalytic cycle highlighting the critical Base Activation step where ester hydrolysis (red path) must be avoided by using anhydrous conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][2][3][4] Protecting Group Strategies for Ethyl 2-(2-bromo-6-formylphenoxy)acetate Reactions. Application Note. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Enamine. (2025). Safety Data Sheet: 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid. Link

Sources

Intramolecular Wittig reaction for coumarin synthesis from ortho-formylphenoxyacetates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of Coumarin Scaffolds via Intramolecular Wittig Reaction of ortho-Formylphenoxyacetates

Introduction & Scientific Rationale

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocycles found in numerous natural products and synthetic compounds.[1][2] Their unique structural framework allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Consequently, the development of efficient and versatile methods for their synthesis is of paramount importance to the drug discovery and development pipeline.

While classical methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction have been traditionally employed for coumarin synthesis, they can sometimes be limited by harsh reaction conditions or restricted substrate scope.[2][6][7][8] The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyls and phosphorus ylides, offers a powerful alternative.[9][10][11] This application note focuses on an elegant intramolecular variant of this reaction.

The strategy involves a two-stage process that is often performed in a single pot: the formation of a phosphonium ylide derived from an ortho-formylphenoxyacetate, which then undergoes a rapid intramolecular cyclization to yield the coumarin ring system. The key advantage of this intramolecular approach is the high efficiency driven by the proximity of the reacting aldehyde and ylide functionalities. The reaction is thermodynamically favored by the formation of the very stable triphenylphosphine oxide byproduct, ensuring high conversion to the desired product.[10]

Reaction Mechanism

The conversion of an ortho-formylphenoxyacetate precursor to a coumarin via the intramolecular Wittig reaction proceeds through several well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Phosphonium Salt Formation: The synthesis begins with the reaction between an ortho-formylphenyl haloacetate (typically a bromoacetate) and triphenylphosphine (PPh₃). This occurs via a standard bimolecular nucleophilic substitution (SN2) reaction, where the phosphorus atom acts as the nucleophile, displacing the halide to form a stable phosphonium salt.[9][12]

  • Ylide Generation: The phosphonium salt possesses an acidic proton on the carbon adjacent to the phosphorus atom. Treatment with a suitable base removes this proton to generate the key reactive intermediate: a phosphorus ylide. The ylide is a zwitterionic species, often represented by a resonance structure with a double bond between carbon and phosphorus. The choice of base is critical and can range from strong bases like n-BuLi to milder bases like triethylamine or even sodium bicarbonate, depending on the acidity of the proton.[12][13]

  • Intramolecular Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the proximate aldehyde group. This intramolecular attack leads to the formation of a transient, zwitterionic intermediate known as a betaine.

  • Oxaphosphetane Formation & Decomposition: The betaine rapidly collapses to form a cyclic, four-membered oxaphosphetane intermediate.[10][14] This intermediate is unstable and undergoes a retro-[2+2] cycloaddition, fragmenting to form the final, stable products: the coumarin, with its newly formed alkene bond, and the highly stable triphenylphosphine oxide. The formation of the strong P=O bond is the primary thermodynamic driving force for the entire reaction sequence.[9]

Intramolecular Wittig Mechanism Mechanism of Intramolecular Wittig Reaction for Coumarin Synthesis cluster_0 Step 1: Phosphonium Salt Formation (SN2) cluster_1 Step 2: Ylide Generation cluster_2 Step 3 & 4: Cyclization & Decomposition A o-Formylphenyl bromoacetate C Phosphonium Salt A->C + PPh3 B Triphenylphosphine (PPh3) D Phosphorus Ylide (Reactive Intermediate) C->D + Base - H-Base+ E Oxaphosphetane (4-membered ring) D->E Intramolecular Attack F Coumarin (Product) E->F Decomposition G Triphenylphosphine Oxide (Byproduct) E->G

Caption: The mechanistic pathway from precursor to coumarin product.

Detailed Experimental Protocols

This section outlines a practical, one-pot procedure for synthesizing coumarins, which is efficient and utilizes mild, accessible reagents.[13]

Materials and Reagents
  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)

  • Bromoacetyl bromide

  • Triphenylphosphine (PPh₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Chloride solution (Brine)

  • Deionized Water

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Experimental Workflow Diagram

Experimental Workflow start Start precursor Step 1: Synthesize o-Formylphenyl Bromoacetate start->precursor wittig Step 2: One-Pot Intramolecular Wittig Reaction precursor->wittig Use crude product directly workup Step 3: Aqueous Work-up & Extraction wittig->workup purify Step 4: Purification (Column Chromatography) workup->purify characterize Step 5: Characterization (NMR, IR, MS) purify->characterize end End Product: Pure Coumarin characterize->end

Caption: A streamlined workflow for coumarin synthesis.

Protocol: Synthesis of 6-Bromocoumarin (Example)

Step 1: Preparation of 5-Bromo-2-formylphenyl bromoacetate (Precursor)

  • To a stirred solution of 5-bromosalicylaldehyde (1.0 g, 5.0 mmol) in dry DCM (20 mL) in an ice bath (0 °C), add triethylamine (0.7 mL, 5.0 mmol) dropwise.

  • After stirring for 10 minutes, add bromoacetyl bromide (0.44 mL, 5.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude bromoacetate is a solid or viscous oil and can be used in the next step without further purification.

Step 2: One-Pot Intramolecular Wittig Reaction

  • Dissolve the crude 5-bromo-2-formylphenyl bromoacetate (from Step 1, ~5.0 mmol) in ethyl acetate (30 mL).

  • To this solution, add triphenylphosphine (1.31 g, 5.0 mmol). Stir the mixture at room temperature for 1 hour to allow for the formation of the phosphonium salt.

  • Add a saturated aqueous solution of sodium bicarbonate (30 mL) to the reaction mixture.

  • Heat the biphasic mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours. The NaHCO₃ acts as the base to generate the ylide in situ, which then cyclizes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford pure 6-bromocoumarin as a white solid.

Characterization
  • 1H NMR: Expect characteristic doublets for the vinyl protons (H-3 and H-4) of the coumarin ring, typically between δ 6.4-6.6 and δ 7.6-7.8 ppm, with a coupling constant (J) of ~9.5 Hz. Aromatic protons will appear in the aromatic region.

  • 13C NMR: The carbonyl carbon (C-2) signal is expected around δ 160 ppm.

  • IR Spectroscopy: A strong absorption band for the lactone carbonyl (C=O) stretch should be visible around 1720-1740 cm⁻¹.

Reaction Scope and Troubleshooting

The intramolecular Wittig reaction is robust and tolerates a variety of substituents on the aromatic ring.

EntrySubstituent on SalicylaldehydeProductYield (%)Reference
1HCoumarin85[13]
25-Bromo6-Bromocoumarin82[13]
35-Chloro6-Chlorocoumarin84[13]
45-Nitro6-Nitrocoumarin75[13]
54-Hydroxy7-Hydroxycoumarin78[15]
64-Methoxy7-Methoxycoumarin80[15]

Observations:

  • The reaction proceeds efficiently with both electron-donating (e.g., -OH, -OMe) and electron-withdrawing (e.g., -Br, -Cl, -NO₂) groups.[13][16]

  • Electron-withdrawing groups may slightly decrease the yield, potentially by reducing the nucleophilicity of the intermediate ylide.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion 1. Ineffective base for ylide formation. 2. Wet reagents or solvents. 3. Insufficient reaction time or temperature.1. Ensure saturated NaHCO₃ is used or switch to a stronger base like triethylamine if necessary. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Increase reflux time and monitor carefully by TLC.
Formation of side products 1. Intermolecular side reactions. 2. Decomposition of starting material or product.1. Ensure the reaction is run at an appropriate concentration; high dilution can favor intramolecular pathways. 2. Avoid excessive heating.
Difficult purification Triphenylphosphine oxide byproduct is co-eluting with the product.1. The byproduct can sometimes be precipitated from a nonpolar solvent like ether or hexanes. 2. Adjust the polarity of the column eluent for better separation.

Conclusion

The intramolecular Wittig reaction starting from ortho-formylphenoxyacetates is a highly effective and versatile method for the synthesis of the coumarin scaffold. Its advantages include operational simplicity (often one-pot), mild reaction conditions, high yields, and a broad tolerance for various functional groups. This protocol provides a reliable and scalable pathway for accessing diverse coumarin derivatives, making it an invaluable tool for researchers engaged in medicinal chemistry and the synthesis of biologically active compounds.

References

  • Current developments of coumarin compounds in medicinal chemistry.PubMed,
  • Coumarin‐derived compounds utilized in practical clinical applications.
  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities.PMC,
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity rel
  • Therapeutic Effects of Coumarins with Different Substitution P
  • Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones.
  • (PDF) Intramolecular Wittig Reactions. A New Synthesis of Coumarins and 2-Quinolones.
  • A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temper
  • Coumarins Synthesis and Transformation via C–H Bond Activ
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry,
  • Coumarin synthesis using Wittig reaction.
  • The Wittig Reaction.University of Pittsburgh,
  • The modern interpretation of the Wittig reaction mechanism.PubMed,
  • Wittig Olefination Reaction | Part-V: Intramolecular | Organic Name Reactions.YouTube,
  • Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins.Organic Chemistry Portal,
  • Wittig Reaction.Organic Chemistry Portal,
  • Wittig Reaction.Dalal Institute,
  • Syntheses, reactivity, and biological applic
  • Wittig Reaction.Chemistry LibreTexts,
  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review.Journal of Medicinal and Chemical Sciences,
  • The Wittig Reaction.Chemistry LibreTexts,

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High-Purity Synthesis of Coumarin Scaffolds: Mechanistic Insights and Optimized Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Selection

Coumarins (2H-chromen-2-one) represent a privileged scaffold in medicinal chemistry, serving as the core structure for anticoagulants (Warfarin), antibiotics (Novobiocin), and fluorescent probes. For the synthetic chemist, the challenge lies not in finding a method, but in selecting the optimal method based on substrate availability and substitution patterns.

This guide details three distinct protocols, selected for their reliability and mechanistic complementarity:

  • Pechmann Condensation: The industrial "workhorse" for activating phenols.

  • Knoevenagel Condensation: A precision base-catalyzed route for salicylaldehydes.

  • L-Proline Mediated Green Synthesis: A modern, sustainable organocatalytic approach.

Decision Matrix: Selecting the Right Pathway

Before beginning, assess your starting materials to determine the viable pathway.

CoumarinStrategy Start Starting Material Analysis Phenol Substituted Phenol (e.g., Resorcinol) Start->Phenol Electron-Rich Ring Aldehyde Ortho-Hydroxy Benzaldehyde (Salicylaldehyde) Start->Aldehyde Pre-functionalized Ring Pechmann Protocol A: Pechmann Condensation (Acid Catalyzed) Phenol->Pechmann React with Beta-Keto Ester Knoevenagel Protocol B: Knoevenagel Condensation (Base Catalyzed) Aldehyde->Knoevenagel React with Active Methylene Green Protocol C: Organocatalytic (L-Proline) Aldehyde->Green Sustainable Option

Figure 1: Strategic selection of synthetic pathway based on starting material availability and electronic properties.

Protocol A: The Pechmann Condensation

Best for: Electron-rich phenols (e.g., resorcinol, m-cresol). Mechanism: Acid-catalyzed transesterification followed by intramolecular Michael addition and dehydration [1].

Mechanistic Insight

The success of the Pechmann reaction hinges on the nucleophilicity of the phenol. Electron-donating groups (EDGs) like -OH or -OCH3 at the meta position (relative to the connection point) significantly accelerate the reaction. Electron-withdrawing groups (EWGs) can completely inhibit the requisite electrophilic attack.

Experimental Procedure

Target Molecule: 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)

Reagents
  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Concentrated Sulfuric Acid (H2SO4) (Catalyst, 2-3 mL)

  • Ice-water bath

Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, maintain a temperature of 0–5 °C using an ice bath.

  • Addition: Add Resorcinol and Ethyl Acetoacetate. Stir until the phenol is partially dissolved/dispersed.

  • Acidification: Dropwise, add concentrated H2SO4. CRITICAL: The reaction is exothermic. Maintain temperature below 10 °C during addition to prevent polymerization or tar formation.

  • Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1–2 hours. The mixture should become a viscous, dark syrup.

  • Quenching: Pour the reaction mixture in a thin stream into 50 mL of crushed ice/water with vigorous stirring. The sudden solubility change precipitates the crude coumarin.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (3 x 10 mL) to remove residual acid.

  • Purification: Recrystallize from 95% Ethanol.

    • Note: Dissolve in hot ethanol, filter while hot if insoluble impurities remain, then cool slowly to 4 °C.

Expected Yield: 75–85% Appearance: Colorless to pale yellow needles.

Protocol B: Knoevenagel Condensation

Best for: Sensitive substrates, aldehydes, and introducing substituents at the C-3 position. Mechanism: Base-catalyzed deprotonation of an active methylene compound, nucleophilic attack on the aldehyde, followed by lactonization [2].

KnoevenagelMech Reagents Salicylaldehyde + Diethyl Malonate Enolate Enolate Formation (Piperidine Base) Reagents->Enolate Deprotonation Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Cyclization Transesterification & Cyclization Adduct->Cyclization - H2O Product Coumarin-3-carboxylate Cyclization->Product - EtOH

Figure 2: Step-wise flow of the Knoevenagel-transesterification cascade.[1]

Experimental Procedure

Target Molecule: 3-Acetylcoumarin or Coumarin-3-carboxylic acid ethyl ester.

Reagents
  • Salicylaldehyde (1.22 g, 10 mmol)

  • Diethyl Malonate (1.60 g, 10 mmol)

  • Piperidine (Catalyst, 0.1 mL / ~5 drops)

  • Glacial Acetic Acid (Co-catalyst, 2 drops)

  • Ethanol (Solvent, 15 mL)

Step-by-Step Protocol
  • Setup: Equip a 50 mL round-bottom flask with a reflux condenser.

  • Mixing: Dissolve Salicylaldehyde and Diethyl Malonate in Ethanol.

  • Catalysis: Add Piperidine and Glacial Acetic Acid.

    • Scientist's Note: The Piperidine/Acetic acid buffer system ensures a steady concentration of the enolate without being basic enough to ring-open the final lactone.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Cooling: Allow the mixture to cool to room temperature. Often, the product will crystallize directly upon cooling.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate forms, remove half the solvent under reduced pressure and cool to 0 °C.

Expected Yield: 65–80%

Protocol C: Green Synthesis (L-Proline Catalyzed)

Best for: Sustainable chemistry, avoiding toxic bases like piperidine. Context: Recent literature supports the use of L-Proline as a bifunctional organocatalyst, activating both the carbonyl (via iminium) and the active methylene [3, 4].

Procedure
  • Mix: Salicylaldehyde (10 mmol) and Diethyl Malonate (10 mmol) in Ethanol (10 mL).

  • Catalyst: Add L-Proline (10 mol%, ~115 mg).

  • Conditions: Reflux for 2–4 hours.

  • Workup: The product often precipitates with higher purity than the piperidine method, requiring less recrystallization.

  • Advantages: L-Proline is non-toxic, water-soluble, and easily removed during the wash step.

Characterization & Validation

To validate the synthesis, High-Field NMR (400 MHz+) is the gold standard.

Quantitative Data Summary
FeaturePechmann Product (7-OH-4-Me)Knoevenagel Product (3-Substituted)
Appearance White/Pale Yellow NeedlesWhite/Yellow Crystalline Solid
Melting Point 185–188 °C92–94 °C (for 3-ester)
IR (C=O Lactone) 1680–1710 cm⁻¹1720–1750 cm⁻¹
1H NMR (Characteristic) δ 6.12 (s, 1H) for H-3δ 8.50 (s, 1H) for H-4
Fluorescence Strong Blue (in basic solution)Variable (dependent on C-3 group)
NMR Interpretation Guide
  • The Coumarin Doublet: In unsubstituted coumarins, H-3 and H-4 appear as doublets (

    
     Hz).
    
  • The Singlet Check:

    • If you synthesized a 4-substituted coumarin (Pechmann), look for a singlet at ~6.0–6.2 ppm (H-3).

    • If you synthesized a 3-substituted coumarin (Knoevenagel), look for a deshielded singlet at **~8.0–8.

Sources

Introduction: The Phenoxyacetate Scaffold and the Versatility of the Aldehyde Handle

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and functionalization of phenoxyacetate aldehydes for researchers, scientists, and drug development professionals. This document provides a detailed exploration of key synthetic routes and subsequent chemical transformations of the aldehyde moiety, grounded in mechanistic principles and supported by actionable laboratory protocols.

Phenoxyacetic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, herbicides, and functional polymers.[1][2] The introduction of an aldehyde functionality onto this scaffold transforms it into a versatile synthetic intermediate. The aldehyde group, an electrophilic hub, opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex molecular architectures with diverse biological activities.[3]

This guide focuses on the practical application of key chemical reactions involving the aldehyde functionality of phenoxyacetates. It moves beyond mere procedural descriptions to elucidate the underlying mechanisms and strategic considerations that govern experimental design, providing researchers with the tools to confidently manipulate and elaborate upon this valuable molecular template.

Part 1: Synthesis of Phenoxyacetate Aldehydes

The primary challenge lies in the selective introduction of a formyl group (–CHO) onto the aromatic ring of a phenoxyacetate precursor. The choice of method depends on the substitution pattern of the aromatic ring and the desired regioselectivity. The ether linkage of the phenoxyacetate is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.[4]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6][7] It employs a "Vilsmeier reagent," typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This reagent is a mild electrophile, making the reaction highly selective for activated rings like phenoxyacetates.

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-rich phenoxyacetate ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[6][8] Formylation generally occurs at the less sterically hindered para position unless it is blocked, in which case ortho substitution is observed.[8]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ Phenoxyacetate Phenoxyacetate (Electron-rich Arene) Iminium Aryl Iminium Intermediate Phenoxyacetate->Iminium + Vilsmeier Reagent Aldehyde Phenoxyacetate Aldehyde Iminium->Aldehyde H₂O Workup

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked, round-bottom flask fitted with a dropping funnel, nitrogen inlet, and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF under a nitrogen atmosphere. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve the starting phenoxyacetate (1.0 eq) in DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.[5] Stir vigorously for 1 hour.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aldehyde.[5]

Duff Reaction

The Duff reaction is another classic method for the formylation of highly activated aromatic rings, particularly phenols.[10] It uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium like glycerol and boric acid or, more modernly, trifluoroacetic acid (TFA).[11] The reaction strongly favors ortho-formylation due to a directing effect from the phenolic hydroxyl group.[10] While typically used for phenols, it can be adapted for phenoxy systems where the activating nature of the ether is sufficient.

Mechanism Insight: The reaction mechanism is complex but is understood to involve the generation of an iminium ion from protonated HMTA. This electrophile attacks the activated aromatic ring. A series of steps, including an intramolecular redox reaction, converts the initial benzylamine-like intermediate to an imine, which is subsequently hydrolyzed to the aldehyde during acidic workup.[10]

Experimental Protocol: Duff Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the phenoxyacetate substrate (1.0 eq) and hexamethylenetetramine (HMTA, 2.0-3.0 eq) in trifluoroacetic acid (TFA).[11]

  • Heating: Heat the mixture to 70-80°C and stir. The reaction is often rapid, and progress should be monitored by TLC.[11]

  • Hydrolysis: After completion (typically 1-3 hours), cool the mixture and pour it onto ice. Add aqueous HCl (2M) and heat the mixture to hydrolyze the intermediate imine.

  • Extraction and Purification: Cool the solution and extract the product with an appropriate organic solvent. Wash the organic phase, dry it over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

MethodActivating Group RequirementTypical ReagentsRegioselectivityYields
Vilsmeier-Haack Electron-donating (e.g., -OR)DMF, POCl₃para (usually)Good to Excellent
Duff Reaction Strongly electron-donating (e.g., -OH)HMTA, Acid (TFA)ortho (usually)Moderate to Good

Part 2: Key Reactions of the Aldehyde Functionality

Once the phenoxyacetate aldehyde is in hand, its carbonyl group serves as a versatile anchor for molecular elaboration.

Aldol Condensation

The Aldol condensation is a cornerstone of C-C bond formation, creating a β-hydroxy aldehyde/ketone (the "aldol"), which can then dehydrate to an α,β-unsaturated carbonyl compound.[12] The reaction requires the aldehyde to have at least one acidic α-hydrogen. For a phenoxyacetaldehyde, the two hydrogens on the methylene carbon adjacent to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate.[3][13]

Mechanism Insight: In a base-catalyzed reaction, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule.[14] The resulting alkoxide is protonated to give the β-hydroxy aldehyde. Upon heating, this aldol product readily eliminates a molecule of water to form a conjugated system.[15]

Aldol_Condensation_Mechanism Aldehyde1 Phenoxyacetate Aldehyde (Molecule 1) Enolate Enolate (Nucleophile) Aldehyde1->Enolate Base (-H⁺) Aldol β-Hydroxy Aldehyde (Aldol Product) Enolate->Aldol + Molecule 2 Aldehyde2 Phenoxyacetate Aldehyde (Molecule 2) Enone α,β-Unsaturated Aldehyde (Final Product) Aldol->Enone Heat (-H₂O)

Caption: Mechanism of the base-catalyzed Aldol condensation.

Experimental Protocol: Aldol Condensation

  • Reaction Setup: Dissolve the phenoxyacetaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a stirrer. Cool the solution to 0-5°C.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, 10%) dropwise. A color change or precipitation may be observed.

  • Reaction: Stir the reaction at room temperature. The progress can be monitored by TLC to observe the consumption of the starting material and the formation of the aldol and/or the condensed product.

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize it with dilute HCl.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be purified by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction is an invaluable method for converting aldehydes and ketones into alkenes.[16][17] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide.[18][19]

Mechanism Insight: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the phenoxyacetate aldehyde. This leads to a [2+2] cycloaddition to form the oxaphosphetane intermediate.[16] This intermediate then fragments to give the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemistry of the resulting alkene (E vs. Z) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while unstabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[16][18]

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Alkene Synthesis AlkylHalide Alkyl Halide Salt Phosphonium Salt AlkylHalide->Salt + PPh₃ (Sₙ2) PPh3 PPh₃ Ylide Phosphonium Ylide Salt->Ylide + Strong Base Oxaphosphetane Oxaphosphetane Intermediate Aldehyde Phenoxyacetate Aldehyde Aldehyde->Oxaphosphetane + Ylide Alkene Alkene Product Oxaphosphetane->Alkene Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction

  • Ylide Generation (In Situ): In a flame-dried, two-necked flask under nitrogen, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C (dry ice/acetone bath).

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears (often orange, red, or deep purple). Stir for 1 hour at this temperature.[17]

  • Aldehyde Addition: Dissolve the phenoxyacetate aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over Na₂SO₄. After concentrating, the major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Reductive Amination

Reductive amination is a highly efficient and common method for synthesizing amines from carbonyl compounds.[20][21] It proceeds by forming an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[22][23] This method avoids the over-alkylation problems often encountered with direct alkylation of amines.[22]

Mechanism Insight: The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form an imine. In the presence of a mild acid catalyst, this imine can be protonated to form an iminium ion, which is more electrophilic. A reducing agent, present in the same pot, then reduces the C=N double bond to a C-N single bond.[20] The key to success is the choice of reducing agent. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[22]

Experimental Protocol: One-Pot Reductive Amination

  • Reaction Setup: In a flask, dissolve the phenoxyacetate aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. Be cautious of gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine by column chromatography.

Applications in Drug Discovery and Development

The functionalized phenoxyacetates synthesized through these reactions are valuable precursors in drug discovery.

  • Amine Derivatives (from Reductive Amination): The resulting secondary and tertiary amines are prevalent in active pharmaceutical ingredients (APIs). The nitrogen atom can be crucial for receptor binding (as a hydrogen bond acceptor or as a protonated cation forming salt bridges) and for tuning the pharmacokinetic properties (e.g., solubility, pKa) of a drug candidate.[24]

  • Alkene Derivatives (from Wittig Reaction): The introduction of a double bond can serve as a rigid spacer in a molecule, locking in a specific conformation required for biological activity. These alkenes can also be starting points for further functionalization, such as epoxidation or dihydroxylation.

  • Aldol Products: The β-hydroxy carbonyl and enone motifs are present in many natural products and pharmaceuticals, including statins and some anticancer agents.[12] They are versatile handles for constructing more complex chiral centers and ring systems.

The ability to rapidly generate a library of diverse analogs from a common phenoxyacetate aldehyde intermediate using these robust reactions is a powerful strategy in modern lead optimization campaigns.

References

  • Mukherjee, C., et al. (2007). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Mystery. (n.d.). Electrophilic Substitution Reactions in Aldehydes and Ketones. Available at: [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Available at: [Link]

  • Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives.
  • Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods. Available at: [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Available at: [Link]

  • Jetir.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • Google Patents. (2001). Process for making aromatic aldehydes.
  • Google Patents. (1959). Production of phenoxyacetaldehyde.
  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Pearson. (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Available at: [Link]

  • YouTube. (2013). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Available at: [Link]

  • Duff Reaction. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PMC. (n.d.). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Available at: [Link]

  • YouTube. (2019). the Wittig reaction. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Wikipedia. (n.d.). Aldol condensation. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing phenoxyacetic acid derivative.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]

  • ResearchGate. (2023). Novel functionalized phenyl acetate derivatives of benzo [e]-bispyrone fused hybrids: Synthesis and biological activities. Available at: [Link]

  • University of Calgary. (n.d.). Ch18: Aldol reaction of RCHO. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 23.1 Carbonyl Condensations: The Aldol Reaction. Available at: [Link]

  • YouTube. (2018). Reductive Amination. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. This document provides in-depth, field-proven insights into method development, execution, and troubleshooting, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Compound Overview

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is a moderately polar aromatic compound containing several key functional groups: an aldehyde, an ether, and an ester. While essential for its role as a synthetic intermediate, these groups also present specific challenges during purification by silica gel chromatography.[1] The primary concerns are the potential for the acidic nature of silica gel to cause degradation of the aldehyde group and the need for a well-optimized mobile phase to separate it from structurally similar impurities.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate.

Method Development & Initial Setup

Q1: What is the best starting point for developing a solvent system for this compound?

A1: The principle of selecting a mobile phase is to find a solvent or solvent mixture that provides a good separation of your target compound from its impurities.[5][6] Thin-Layer Chromatography (TLC) is the essential first step.[7][8][9]

  • Initial Solvent System: A good starting point for a compound of intermediate polarity like this is a mixture of a non-polar solvent and a moderately polar solvent. The most common and effective combination is Ethyl Acetate/Hexane .[10]

  • Target Rf Value: Aim for an Rf (retention factor) value for your target compound of approximately 0.25-0.35 on a TLC plate.[3] This Rf range typically translates well to column chromatography, providing a balance between good separation and reasonable elution time.

  • Optimization:

    • If the Rf is too low (compound sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[7]

    • If the Rf is too high (compound runs with the solvent front), decrease the polarity by increasing the proportion of hexane.[7]

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60 Å pore size, 230-400 mesh particle size) is the most common and appropriate stationary phase for this compound.[11][12] Silica gel is a polar adsorbent, and its slightly acidic nature is a key consideration for this aldehyde-containing molecule.[11][12]

Troubleshooting Common Purification Problems

Q3: My compound is streaking or tailing on the TLC plate and the column. What's happening and how do I fix it?

A3: Streaking is often caused by the interaction of a polar functional group with the acidic silanol groups on the silica surface.[2][7] For Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, the aldehyde and ester oxygens can lead to this issue.

  • Cause: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption or even degradation of sensitive compounds.[2][13]

  • Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by preparing your eluent with a small amount of triethylamine (TEA), typically 0.5-1% v/v .[11][14][15] Run a column volume of this modified eluent through the packed column before loading your sample.

    • Use an Alternative Stationary Phase: If streaking persists or degradation is suspected, consider using a less acidic stationary phase like neutral alumina .[2][11][16] However, always test this with TLC first, as the selectivity will be different from silica.

    • Check Sample Load: Overloading the column can also cause streaking and poor separation. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[12]

Q4: My yield is very low after the column. Where did my compound go?

A4: Low recovery is a frustrating but common issue, often pointing towards compound instability or irreversible binding.[2][13]

  • Potential Causes & Solutions:

    • Degradation on Silica: Aldehydes can be sensitive and may degrade on acidic silica gel, potentially through oxidation to the corresponding carboxylic acid.[2][4] A simple test is to spot your crude material on a TLC plate, let it sit in the air for 30-60 minutes, and then run it. If a new, more polar spot appears at the baseline, degradation is likely occurring.[13] Using deactivated silica as described in Q3 is the primary solution.[14]

    • Irreversible Adsorption: The compound may be binding too strongly to the silica.[2] This can happen if the eluent is not polar enough to move the compound effectively. If you suspect material is still on the column, you can perform a "methanol purge" by flushing the column with 100% methanol to wash off highly polar, strongly bound substances.[17]

    • Fractions are Too Dilute: Your compound may have eluted, but in broad fractions at a concentration too low to detect easily by TLC.[13] Try concentrating a wider range of fractions where you expected your compound to elute and re-analyze by TLC.

Q5: I'm seeing new spots on the TLC after the column that weren't in my crude material. What are they?

A5: The appearance of new spots is a strong indicator of on-column decomposition.[13][18]

  • Most Likely Impurity: For an aldehyde, the most common degradation product on silica gel is the corresponding carboxylic acid , formed via oxidation.[2][4] This new impurity will be significantly more polar and will likely have a very low Rf or remain at the baseline in your primary solvent system.

  • Confirmation & Prevention:

    • To confirm, try running a TLC in a more polar solvent system (e.g., 5% Methanol in Dichloromethane) to see if the new spot moves from the baseline.[19]

    • The primary preventative measure is to use deactivated silica gel (see Q3) and to perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's contact time with the stationary phase.[2]

Experimental Protocols & Data

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of the crude Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spot Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed chamber containing a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for the main spot. Adjust the solvent system polarity as described in Q1 until the target Rf of ~0.3 is achieved.

Table 1: Example TLC Solvent Systems & Expected Rf Trend
Solvent System (Ethyl Acetate/Hexane) Expected Rf of Target Compound
10% EtOAc / 90% HexaneLow (e.g., 0.10)
20% EtOAc / 80% HexaneModerate (e.g., 0.30 - Ideal)
30% EtOAc / 70% HexaneHigher (e.g., 0.50)
50% EtOAc / 50% HexaneHigh (e.g., 0.75)
Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[12]

  • Equilibration (Deactivation - If Needed): If deactivation is required, flush the packed column with 1-2 column volumes of your chosen eluent containing 0.5-1% triethylamine.[14][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like DCM. Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase determined by your TLC analysis. Use positive pressure to maintain a steady, fast flow rate (approx. 2 inches/minute).

  • Fraction Collection: Collect fractions of equal volume in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate.

Visual Workflow & Logic Diagrams

To better illustrate the process, the following diagrams outline the purification workflow and a troubleshooting decision tree.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Pack Pack Silica Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_F TLC Analysis of Fractions Collect->TLC_F Combine Combine Pure Fractions TLC_F->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

TroubleshootingTree Problem Problem Encountered Streak Streaking / Tailing? Problem->Streak Peak Shape LowYield Low Yield? Problem->LowYield Recovery PoorSep Poor Separation? Problem->PoorSep Purity Streak->PoorSep Often related Sol_Deactivate Deactivate Silica with 1% TEA in Eluent Streak->Sol_Deactivate Yes LowYield->Streak Can be related Sol_Degrade Check for Degradation (2D TLC). Use Deactivated Silica or Alumina. LowYield->Sol_Degrade Yes Sol_Rf Re-optimize TLC. Aim for lower Rf (0.2-0.25) to improve separation. PoorSep->Sol_Rf Yes Sol_Load Reduce Sample Load (Silica:Crude > 30:1) PoorSep->Sol_Load Also consider

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
  • Reddit r/Chempros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from University of York Chemistry Teaching Labs.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • University of Windsor. (n.d.). Column chromatography.
  • Reddit r/chemhelp. (2016). What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. (2025). Recent problems with silica gel chromatography.

Sources

Technical Support Center: Recrystallization of Substituted Phenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of substituted phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the recrystallization of substituted phenoxyacetates.

Q1: What is the first step in developing a recrystallization protocol for a new substituted phenoxyacetate?

The foundational step is solvent screening. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, typically the solvent's boiling point.[1][2] A systematic approach involves testing the solubility of a small amount of your compound (e.g., 10-20 mg) in a small volume (e.g., 0.5 mL) of various solvents at both room temperature and upon heating.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[3][5][6] To remedy this, you can try adding more solvent to decrease the saturation temperature or switch to a lower-boiling point solvent.[3][6]

Q3: I'm not getting any crystals upon cooling. What should I do?

This is a common issue that usually points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[3][4] The first step is to try and induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of your compound.[3][7][8] If that fails, it's likely you've used too much solvent. You'll need to evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[3][4]

Q4: Can I use a mixture of solvents for recrystallization?

Absolutely. A mixed-solvent system is a powerful technique, especially when no single solvent has the ideal solubility profile.[5][9][10] The process typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[9][10] A few drops of the "good" solvent are then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[9][10]

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section provides a more in-depth, question-and-answer formatted guide to troubleshoot specific challenges you may encounter during the recrystallization of substituted phenoxyacetates.

Issue 1: Oiling Out - A Deeper Dive

Q: I've tried adding more solvent, but my substituted phenoxyacetate still oils out. What are the more advanced strategies I can employ?

A: When simple dilution fails, it's time to consider the thermodynamics and kinetics of your system. Oiling out is a form of liquid-liquid phase separation, which can be a kinetic or thermodynamic phenomenon.[11] Here are several advanced troubleshooting steps:

  • Reduce the Rate of Supersaturation: Rapid cooling is a common culprit. Slow, controlled cooling allows the molecules sufficient time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid.[4][11] Try insulating your flask to slow the cooling process.

  • Employ a Seeding Strategy: Introducing seed crystals can bypass the kinetic barrier to nucleation and encourage crystallization over oiling out.[8][11][12] Add a very small amount of your pure compound when the solution is close to saturation. If your seed crystals dissolve, the solution is not yet saturated.

  • Change the Solvent System: If you are using a high-boiling point solvent, the issue may be that the solution is still above the melting point of your compound when saturation is reached. Switching to a lower-boiling point solvent or a different mixed-solvent system can resolve this.[4]

  • Consider Impurities: High levels of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[6] If possible, try a preliminary purification step like a quick column chromatography plug before recrystallization.[13]

Issue 2: Poor Crystal Yield

Q: My recrystallization works, but I'm only recovering a small fraction of my material. How can I improve my yield?

A: A low yield can be frustrating, but it's often rectifiable. Here's a breakdown of the likely causes and their solutions:

  • Excess Solvent: This is the most frequent reason for low recovery.[2][4] The more solvent you use, the more of your compound will remain in the mother liquor upon cooling.[2] Always aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If your compound crystallizes too early, for instance during a hot filtration step, you will lose a significant amount of product.[1][3] To prevent this, use a slight excess of solvent before hot filtration and ensure your filtration apparatus is pre-heated.[1] You can then boil off the excess solvent before the final cooling stage.

  • Inadequate Cooling: Ensure you are cooling the solution for a sufficient amount of time and to a low enough temperature.[2] An ice bath is recommended to maximize crystal recovery.[7]

  • Washing with the Wrong Solvent: Washing your collected crystals with a solvent in which they are soluble will, of course, dissolve your product. Always wash with a small amount of ice-cold recrystallization solvent.[7]

Issue 3: Impurities in the Final Crystals

Q: My final crystals are not pure. What could be going wrong?

A: The goal of recrystallization is purification, so co-precipitating impurities is a significant issue. Here are the key factors to investigate:

  • Rapid Crystallization: When crystals form too quickly, impurities can become trapped within the growing crystal lattice.[6] Slower cooling rates lead to the formation of more ordered, and therefore purer, crystals.

  • Inappropriate Solvent Choice: The ideal solvent should not only have the desired solubility profile for your compound but should also keep impurities dissolved at low temperatures. If impurities are co-crystallizing, you may need to find a solvent system where the impurities have higher solubility.

  • Insufficient Washing: It's possible the impurities are not incorporated into the crystal lattice but are simply adhering to the crystal surface from the mother liquor. Ensure you are washing the crystals thoroughly with a small amount of cold solvent.[7]

Solvent Selection for Substituted Phenoxyacetates

The choice of solvent is paramount for successful recrystallization. Substituted phenoxyacetates, with their aromatic ether and carboxylic acid or ester functionalities, present a range of polarities. The nature and position of the substituents on the phenyl ring will significantly influence the compound's solubility.

Solvent SystemSuitability for Substituted PhenoxyacetatesRationale & Considerations
Water Often suitable for phenoxyacetic acids, especially with polar substituents.The carboxylic acid group can engage in hydrogen bonding with water. Unsubstituted phenoxyacetic acid can be crystallized from water.[14]
Aqueous Ethanol A versatile mixed-solvent system for a wide range of substituted phenoxyacetates.[14]The ethanol provides solubility for the less polar aromatic portion, while the water acts as an anti-solvent. The ratio can be fine-tuned for optimal results.
Alcohols (Methanol, Ethanol, Isopropanol) Good "good" solvents for dissolving many phenoxyacetates. Often used in mixed-solvent systems.[15]Their polarity is well-suited to the functionalities present in these molecules.
Ethers (Diethyl ether, Methyl tert-butyl ether) Can be effective, particularly as the "poor" solvent in a mixed-solvent system with an alcohol.[15]A specific example is a hydrochloride salt of a phenoxyacetic acid derivative recrystallized from an ethanol/methyl tert-butyl ether mixture.[15]
Toluene Can be a good choice for less polar substituted phenoxyacetates.Its aromatic nature can favorably interact with the phenyl ring of the solute.
Ethyl Acetate A moderately polar solvent that can be effective for a range of phenoxyacetate derivatives.Often a good starting point for solvent screening due to its intermediate polarity and relatively low boiling point.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude substituted phenoxyacetate. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, add a slight excess of hot solvent (around 5-10%) and pre-heat the filtration funnel and receiving flask.[1][16]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7][16]

  • Drying: Dry the purified crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).[10]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent turbidity (cloudiness).[9][10]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[9][10]

  • Crystallization, Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oiling Oiling Out observe->oiling Problem isolate Isolate & Dry Crystals crystals->isolate success Pure Product isolate->success induce Induce Crystallization (Scratch/Seed) no_crystals->induce still_no_crystals Still No Crystals? induce->still_no_crystals still_no_crystals->cool No reduce_vol Reduce Solvent Volume (Evaporate) still_no_crystals->reduce_vol Yes reduce_vol->cool reheat Reheat & Add More Solvent oiling->reheat still_oiling Still Oiling Out? reheat->still_oiling still_oiling->cool No change_solvent Change Solvent System (e.g., lower boiling point) still_oiling->change_solvent Yes change_solvent->start

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Synthesis of phenoxyacetic acid derivatives. (2009). Google Patents.
  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
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  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • How to recrystallize phenoxyacetic acid. (2019, February 16). Quora. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Methyl phenylacetate. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.
  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. (2002, November 15). University of Limerick. Retrieved from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2022, September 13). KTH Diva. Retrieved from [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR. Retrieved from [Link]

  • Help! Recrystallization sources of error. (2012, February 7). Reddit. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Regular Article. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

Sources

Identifying impurities in the synthesis of phenoxyacetic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with phenoxyacetic acid esters. It prioritizes troubleshooting, mechanistic understanding, and self-validating analytical protocols.

Topic: Impurity Identification & Process Control Ticket ID: PAE-SYN-001 Status: Open for Consultation

The Synthesis & Impurity Landscape

Context: The synthesis of phenoxyacetic acid esters (e.g., 2,4-D esters, Clofibrate precursors) typically relies on the Williamson Ether Synthesis .[1] While conceptually simple (


), this pathway is fraught with competitive side reactions that degrade purity.
The Mechanistic Fork: O-Alkylation vs. C-Alkylation

The critical failure point in this synthesis is the competition between the oxygen (desired) and the aromatic ring carbon (undesired) acting as the nucleophile.

  • The Desired Path (O-Alkylation): The phenoxide ion attacks the

    
    -carbon of the chloroacetate, forming the ether linkage.
    
  • The Impurity Path (C-Alkylation): The phenoxide acts as an ambident nucleophile. If the oxygen is solvated (shielded) by protic solvents (e.g., water, alcohols), the "soft" carbon centers (ortho/para positions) attack the electrophile, creating C-alkylated byproducts.

Reaction Network Diagram

The following diagram visualizes the divergence between product formation and impurity generation.

ReactionNetwork Phenol Starting Material: Phenol Derivative Phenoxide Intermediate: Phenoxide Anion Phenol->Phenoxide Deprotonation Base Reagent: Base (K2CO3/NaH) Base->Phenoxide Product TARGET PRODUCT: O-Alkylated Ester Phenoxide->Product O-Attack (Kinetic Control) Aprotic Solvent Impurity_C IMPURITY A: C-Alkylated Isomers (Ortho/Para) Phenoxide->Impurity_C C-Attack (Thermodynamic) Protic Solvent/High T Impurity_Bis IMPURITY C: Bis-Alkylated (If polyphenolic) Phenoxide->Impurity_Bis Over-alkylation Chloroester Reagent: Chloroacetate Ester Chloroester->Product Chloroester->Impurity_C Impurity_H IMPURITY B: Hydrolyzed Acid (Phenoxyacetic Acid) Product->Impurity_H Hydrolysis (Excess Water/Base)

Figure 1: Mechanistic divergence in Williamson ether synthesis showing the origin of O- vs. C-alkylated species.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose specific issues in your crude reaction mixture.

SymptomProbable CauseThe "Why" (Mechanistic Insight)Corrective Action
Unknown Peak (M+14 or M+28) C-Alkylation Solvent shielding of Oxygen allowed Carbon attack (Friedel-Crafts-like).Switch Solvent: Move from protic (EtOH) to polar aprotic (DMF, Acetone, MeCN). Check Temp: Lower reaction temperature.
High Acid Content (Low pH) Ester Hydrolysis Presence of water + base hydrolyzed the ester linkage back to the carboxylic acid.Dry Solvents: Ensure solvent water content <0.1%. Base Choice: Use anhydrous

instead of NaOH/KOH.
Dark/Red Coloration Phenol Oxidation Phenols oxidize to quinones in air, especially under basic conditions.Inert Atmosphere: Run reaction under

or Argon. Add Antioxidant: Trace sodium bisulfite during workup.
Low Yield (Start Material Left) "Hard" Electrophile Chloroacetate is less reactive than Bromo/Iodo analogs.Finkelstein Catalyst: Add 10 mol% NaI or KI to generate the reactive Iodo-ester in situ.

Analytical Protocols (Self-Validating Systems)

Do not rely on a single data point. Use these protocols to cross-verify purity.

Protocol A: HPLC Analysis (Reverse Phase)

This method separates the free acid (hydrolysis impurity) from the ester (product) and the phenol (starting material).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidification is critical to suppress ionization of the free acid, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 280 nm (Phenol absorption).[2][3]

Self-Validation Check:

Inject a standard of the free acid (phenoxyacetic acid). If it co-elutes with your product, your gradient is too steep or pH is too high. The acid should elute before the ester.

Protocol B: Diagnostic NMR Checks

When GC-MS is ambiguous,


 NMR provides definitive structural proof.
  • Check for C-Alkylation: Look for the loss of aromatic protons.

    • Target: If you started with a para-substituted phenol, the product should have a specific splitting pattern (e.g., doublet-doublet).

    • Impurity: A singlet or complex multiplet in the aromatic region suggests substitution on the ring (C-alkylation).

  • Check for Hydrolysis:

    • Target: Presence of the ester alkoxy group (e.g., -OCH2CH3 triplet at ~1.2 ppm).

    • Impurity: Disappearance of the ester ethyl/methyl signals indicates hydrolysis to the free acid.

Diagnostic Workflow Diagram

AnalyticalFlow Sample Crude Reaction Mixture TLC Step 1: TLC Check (Visualize @ 254nm) Sample->TLC Decision1 New Spot Observed? TLC->Decision1 Decision1->Sample No (Reaction Stalled) HPLC Step 2: HPLC-UV (Acidic Mobile Phase) Decision1->HPLC Yes Decision2 Peak RT < Product? HPLC->Decision2 GCMS Step 3: GC-MS / NMR (Structural ID) Decision2->GCMS No (Non-polar Impurity) Result_Hydrolysis Diagnosis: Hydrolysis (Free Acid Present) Decision2->Result_Hydrolysis Yes (Polar Impurity) Result_C_Alk Diagnosis: C-Alkylation (Isomer Present) GCMS->Result_C_Alk Mass Matches Product Splitting Pattern Differs Result_Pure Diagnosis: Pure Product GCMS->Result_Pure Clean Spectra

Figure 2: Analytical decision tree for identifying impurity classes based on polarity and mass.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (


)? 
A:  Yes, but with caution. NaH is a stronger base and generates the phenoxide irreversibly and rapidly. While this increases reaction speed, the high concentration of "naked" phenoxide anions can increase the rate of C-alkylation  if the temperature is not strictly controlled (keep it < 0°C during addition). 

in Acetone/DMF provides a "buffered" release of phenoxide, often yielding cleaner profiles [1].

Q: My product is an oil but should be a solid. What happened? A: This is often due to "solvent inclusion" or the presence of the C-alkylated impurity , which disrupts the crystal lattice. Run a GC-MS. If you see a peak with the exact same mass as your product but a slightly different retention time, you have the C-alkylated isomer. Recrystallization is rarely effective for separating these; column chromatography is required.

Q: Why do you recommend adding Sodium Iodide (NaI)? A: This utilizes the Finkelstein reaction . Chloroacetate esters are moderately reactive. NaI converts the alkyl chloride to an alkyl iodide in situ. The iodide is a much better leaving group (


), accelerating the 

reaction and allowing you to run at lower temperatures, which suppresses side reactions [2].

References

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. Retrieved from [Link]

  • Lumen Learning. Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides.... Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling reactions involving ethyl bromoacetate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to troubleshoot and optimize your synthetic procedures. Here, we will delve into the "why" behind the "how," ensuring your work-up is not just a series of steps, but a scientifically validated and efficient process.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the work-up of reactions involving ethyl bromoacetate, a common but often troublesome reagent.

Issue 1: Persistent Emulsions During Aqueous Extraction

Q: I'm trying to perform an aqueous work-up of my reaction mixture containing ethyl bromoacetate, but I'm getting a persistent emulsion that won't break. What's causing this and how can I resolve it?

A: Emulsion formation is a common issue, often caused by the presence of polar byproducts or unreacted starting materials that act as surfactants. The slightly polar nature of ethyl bromoacetate can also contribute to this problem.

Root Cause Analysis:

  • Incomplete Reaction: Unreacted starting materials, particularly those with both polar and non-polar functionalities, can stabilize emulsions.

  • Hydrolysis of Ethyl Bromoacetate: The ester functionality of ethyl bromoacetate can hydrolyze to form bromoacetic acid and ethanol, especially if the reaction is run under basic conditions or exposed to water for extended periods. Bromoacetic acid salts can act as surfactants.

  • High Concentration: A highly concentrated organic layer can increase viscosity and make phase separation difficult.

Troubleshooting Protocol:

  • Brine Wash: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to "salt out" the organic components, disrupting the emulsion by making the aqueous layer more polar.

  • Solvent Modification:

    • Dilution: Dilute the organic phase with more of the extraction solvent. This reduces the concentration of emulsifying agents.

    • Solvent Change: If using a solvent like diethyl ether, which can dissolve some water, consider switching to or adding a less polar solvent like methyl tert-butyl ether (MTBE) or toluene.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the formation of fine droplets that create stable emulsions.

  • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion by providing a large surface area for coalescence.

Issue 2: Incomplete Reaction or Low Yield After Work-up

Q: My final product yield is significantly lower than expected, and I suspect the issue lies in my work-up procedure. How can I minimize product loss?

A: Product loss during work-up is a multifaceted problem. With ethyl bromoacetate, the primary culprits are often its volatility and susceptibility to hydrolysis.

Causality and Mitigation Strategies:

  • Volatility: Ethyl bromoacetate is volatile (Boiling Point: 159 °C). Significant loss can occur if the organic extracts are concentrated at too high a temperature or for too long.

    • Solution: Use a rotary evaporator with a water bath temperature no higher than 40 °C. Ensure a good vacuum to facilitate solvent removal at a lower temperature.

  • Hydrolysis: As mentioned, the ester can hydrolyze. This is particularly problematic during basic aqueous washes (e.g., with sodium bicarbonate) intended to neutralize acidic byproducts.

    • Solution:

      • Perform aqueous washes quickly and with cold solutions.

      • If a basic wash is necessary, use a weak base like saturated sodium bicarbonate and minimize contact time.

      • Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Inadequate Extraction: The product of your reaction may have some water solubility, leading to loss in the aqueous phase.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three extractions are a standard and effective practice.

Issue 3: Presence of Unreacted Ethyl Bromoacetate in the Final Product

Q: After purification, I'm still seeing a significant amount of unreacted ethyl bromoacetate in my NMR spectrum. How can I effectively remove it?

A: Due to its relatively high boiling point compared to common extraction solvents, physically removing ethyl bromoacetate can be challenging.

Purification Strategies:

  • Aqueous Ammonia Wash: A useful technique is to wash the organic layer with a dilute solution of aqueous ammonia (e.g., 1-2 M). The ammonia will react with the excess ethyl bromoacetate to form bromoacetamide, which is more water-soluble and can be extracted into the aqueous phase.

    • Caution: This method is only suitable if your desired product is stable to ammonia.

  • Chromatography: Flash column chromatography is the most reliable method for separating your product from unreacted ethyl bromoacetate.

    • Solvent System Selection: A non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to first elute the less polar ethyl bromoacetate and then your desired product.

  • Distillation: If your product has a significantly higher boiling point than ethyl bromoacetate and is thermally stable, fractional distillation under reduced pressure can be an effective purification method.

Table 1: Physical Properties of Ethyl Bromoacetate and Common Solvents

CompoundBoiling Point (°C)Density (g/mL)Water Solubility
Ethyl Bromoacetate1591.51Slight
Diethyl Ether34.60.716.9 g/100 mL
Ethyl Acetate77.10.908.3 g/100 mL
Dichloromethane39.61.331.3 g/100 mL

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with ethyl bromoacetate?

A1: Ethyl bromoacetate is a lachrymator, meaning it causes irritation and tearing of the eyes. It is also corrosive and can cause severe skin burns. Always handle ethyl bromoacetate in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but check for compatibility).

Q2: How should I properly quench a reaction containing ethyl bromoacetate?

A2: The quenching procedure depends on the reaction conditions.

  • For reactions run under basic conditions: Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the base without creating a strongly acidic environment that could degrade acid-sensitive products.

  • For reactions run under acidic conditions: Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Be cautious as this can be exothermic and cause frothing.

Q3: What is the best way to monitor the progress of a reaction involving ethyl bromoacetate?

A3: Thin-layer chromatography (TLC) is the most common and effective method. Use a UV lamp to visualize the spots, as ethyl bromoacetate is UV active. A co-spot of your starting material alongside the reaction mixture will help you track its consumption. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: How should I dispose of waste containing ethyl bromoacetate?

A4: All waste containing ethyl bromoacetate, including aqueous washes and contaminated solids, should be collected in a designated halogenated organic waste container. Do not mix it with non-halogenated waste. Follow your institution's specific guidelines for hazardous waste disposal.

Part 3: Visualized Workflows

Diagram 1: Standard Aqueous Work-up Workflow

This diagram illustrates the decision-making process for a standard aqueous work-up following a reaction with ethyl bromoacetate.

G Reaction Reaction Mixture (Product + Ethyl Bromoacetate) Quench Quench Reaction (e.g., with NH4Cl or NaHCO3) Reaction->Quench Transfer Transfer to Separatory Funnel Quench->Transfer AddSolvent Add Organic Solvent & Aqueous Solution Transfer->AddSolvent Extract Extract & Separate Layers AddSolvent->Extract Emulsion Emulsion? Extract->Emulsion Wash Wash Organic Layer (e.g., with Brine) Dry Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (<40 °C) Filter->Concentrate Purify Purify Crude Product (Chromatography/Distillation) Concentrate->Purify Emulsion->Wash No BreakEmulsion Break Emulsion (Add Brine, Filter) Emulsion->BreakEmulsion Yes BreakEmulsion->Extract

Caption: Decision tree for a standard aqueous work-up procedure.

Diagram 2: Troubleshooting Logic for Product Purification

This diagram outlines the logical steps to take when unreacted ethyl bromoacetate contaminates the final product.

G Crude Crude Product with Ethyl Bromoacetate CheckStability Product Stable to Ammonia? Crude->CheckStability AmmoniaWash Wash with Dilute Aqueous Ammonia CheckStability->AmmoniaWash Yes CheckBP Product has High BP & is Thermally Stable? CheckStability->CheckBP No ExtractAgain Re-extract & Dry AmmoniaWash->ExtractAgain Chromatography Purify via Flash Chromatography ExtractAgain->Chromatography FinalProduct Pure Product Chromatography->FinalProduct CheckBP->Chromatography No Distillation Purify via Fractional Distillation CheckBP->Distillation Yes Distillation->FinalProduct

Caption: Purification strategies for removing ethyl bromoacetate.

References

  • Ethyl bromoacetate - PubChem. National Center for Biotechnology Information. [Link]

Validation & Comparative

A Comparative Guide to the Synthesis of Phenoxyacetates: Moving Beyond Williamson's Ether

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of phenoxyacetates is a foundational technique. While the Williamson ether synthesis has long been a cornerstone of this process, a range of powerful alternative methodologies have emerged, offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. This guide provides an in-depth, objective comparison of these methods, grounded in experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.

The Classic Approach: A Critical Look at the Williamson Ether Synthesis

The Williamson ether synthesis, a stalwart in organic chemistry, proceeds via an SN2 reaction between a phenoxide and an α-haloacetate. Its enduring prevalence is a testament to its conceptual simplicity and the ready availability of starting materials.

Underlying Mechanism

The reaction is initiated by the deprotonation of a phenol using a suitable base, typically a strong base like sodium hydride (NaH) or a hydroxide, to generate a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an α-haloacetate, displacing the halide and forming the desired ether linkage.

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Phenoxyacetate Phenoxyacetate (Ar-O-CH₂COOR) Phenoxide->Phenoxyacetate SN2 Attack AlphaHaloacetate α-Haloacetate (X-CH₂COOR) AlphaHaloacetate->Phenoxyacetate Byproduct Salt (NaX)

Figure 1. Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: A Representative Procedure

Synthesis of 4-Methylphenoxyacetic Acid [1]

  • Preparation of the Phenoxide: In a 25x100 mm test tube, dissolve approximately 1 gram of 4-methylphenol (p-cresol) in 5 mL of 30% aqueous sodium hydroxide.

  • Addition of the Alkylating Agent: To the resulting solution, add 1.5 g of chloroacetic acid.

  • Reaction: Gently warm the mixture and stir to dissolve the reagents. Clamp the test tube in a hot water bath at 90-100°C for 30 to 40 minutes.

  • Work-up: Cool the reaction mixture and dilute with approximately 10 mL of water. Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Extraction and Purification: The product can be extracted with diethyl ether and further purified by recrystallization.

Limitations of the Williamson Ether Synthesis

Despite its utility, the Williamson synthesis is not without its drawbacks:

  • Harsh Reaction Conditions: The requirement for strong bases can be incompatible with sensitive functional groups on either the phenol or the haloacetate.

  • Limited Substrate Scope: The reaction is most efficient with primary alkyl halides. Sterically hindered phenols or secondary/tertiary haloacetates can lead to elimination side reactions.

  • C-Alkylation: Phenoxides are ambident nucleophiles, and under certain conditions, C-alkylation can occur, leading to undesired byproducts[2].

Transition Metal-Catalyzed Alternatives: Expanding the Synthetic Toolbox

To overcome the limitations of the Williamson ether synthesis, several transition metal-catalyzed cross-coupling reactions have been developed, offering milder conditions and broader substrate compatibility.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an alcohol or phenol[3][4]. While traditionally requiring harsh conditions, modern iterations have made it a more viable alternative.

The reaction is believed to proceed through the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired aryl ether and regenerates the copper(I) catalyst[4][5].

Ullmann_Condensation ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition CuCatalyst Cu(I) Catalyst Alcohol Alcohol/Phenol (R-OH) CuAlkoxide Cu(I) Alkoxide (Cu-OR) Alcohol->CuAlkoxide Base Base Base->CuAlkoxide CuAlkoxide->OxidativeAddition CuIIIIntermediate Cu(III) Intermediate (Ar-Cu(III)-OR) OxidativeAddition->CuIIIIntermediate ReductiveElimination Reductive Elimination CuIIIIntermediate->ReductiveElimination ReductiveElimination->CuCatalyst Catalyst Regeneration ArylEther Aryl Ether (Ar-OR) ReductiveElimination->ArylEther

Figure 2. Catalytic Cycle of the Ullmann Condensation.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the hydroxyacetate (1.2 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable high-boiling solvent (e.g., DMF, NMP).

  • Reaction: Heat the mixture to a high temperature (typically >150 °C) and stir for several hours until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts. The organic phase is then washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Advantages: Broader substrate scope than the Williamson synthesis, particularly for unactivated aryl halides.

  • Disadvantages: Often requires high temperatures and stoichiometric amounts of copper in its traditional form. Modern catalytic versions can still require relatively high temperatures and the use of ligands[4][6].

The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers, including phenoxyacetates[7][8].

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol and deprotonation by a base to form a palladium alkoxide intermediate. Reductive elimination then furnishes the aryl ether and regenerates the Pd(0) catalyst[9][10]. The choice of phosphine ligand is crucial for the success of this reaction[8].

Buchwald_Hartwig_Coupling Pd0 Pd(0)Lₙ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition PdIIComplex Pd(II) Complex (Ar-Pd(II)-X)Lₙ OxidativeAddition->PdIIComplex PdAlkoxide Pd(II) Alkoxide (Ar-Pd(II)-OR)Lₙ PdIIComplex->PdAlkoxide Ligand Exchange & Deprotonation Alcohol Alcohol (R-OH) Alcohol->PdAlkoxide Base Base Base->PdAlkoxide ReductiveElimination Reductive Elimination PdAlkoxide->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration ArylEther Aryl Ether (Ar-OR) ReductiveElimination->ArylEther

Figure 3. Catalytic Cycle of the Buchwald-Hartwig C-O Coupling.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), the hydroxyacetate (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time (typically 12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

  • Advantages: Mild reaction conditions, excellent functional group tolerance, and a broad substrate scope, including sterically hindered phenols and various aryl halides[7][11].

  • Disadvantages: The cost and air-sensitivity of palladium catalysts and phosphine ligands can be a drawback.

The Chan-Lam Coupling: A Copper-Catalyzed Alternative with Boronic Acids

The Chan-Lam coupling offers another copper-catalyzed route to aryl ethers, utilizing aryl boronic acids as the aryl source[12][13]. A key advantage of this method is its ability to be performed in the presence of air[12][14].

The reaction is thought to proceed via transmetalation of the aryl group from the boronic acid to a Cu(II) species. The resulting copper-aryl complex then reacts with the alcohol, and subsequent reductive elimination from a Cu(III) intermediate affords the aryl ether[12][15].

Chan_Lam_Coupling CuII Cu(II) Transmetalation Transmetalation CuII->Transmetalation ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) ArylBoronicAcid->Transmetalation CuIIAryl Cu(II)-Aryl Complex Transmetalation->CuIIAryl CuIIIArylAlkoxide Cu(III)-Aryl-Alkoxide CuIIAryl->CuIIIArylAlkoxide Coordination & Oxidation Alcohol Alcohol (R-OH) Alcohol->CuIIIArylAlkoxide Base Base Base->CuIIIArylAlkoxide Oxidation Oxidation (O₂) ReductiveElimination Reductive Elimination CuIIIArylAlkoxide->ReductiveElimination ArylEther Aryl Ether (Ar-OR) ReductiveElimination->ArylEther CuI Cu(I) ReductiveElimination->CuI CuI->CuII Reoxidation

Figure 4. Proposed Catalytic Cycle for the Chan-Lam C-O Coupling.

  • Reaction Setup: To a solution of the aryl boronic acid (2.0 eq) and the hydroxyacetate (1.0 eq) in a suitable solvent such as methanol, add a copper salt (e.g., Cu(OTf)₂, 8 mol%), a ligand if necessary (e.g., a phenanthroline-based ligand), and a base (e.g., K₂CO₃, 1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The reaction is often open to the air.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

  • Advantages: Mild reaction conditions (often room temperature), tolerance to air and moisture, and the use of relatively inexpensive copper catalysts[14][16].

  • Disadvantages: The availability and stability of the required aryl boronic acids can sometimes be a limitation.

Emerging and Niche Methodologies

Beyond the well-established transition metal-catalyzed reactions, other innovative approaches for phenoxyacetate synthesis are gaining traction.

The Smiles Rearrangement: An Intramolecular Approach

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be utilized to synthesize phenoxyacetates from appropriately substituted precursors[17][18]. This reaction involves the migration of an aromatic ring from one heteroatom to another[19].

The reaction is typically base-catalyzed and proceeds through a spirocyclic Meisenheimer-like intermediate[19]. For the synthesis of phenoxyacetates, a precursor with a tethered hydroxyacetyl group and a suitable leaving group on the aromatic ring is required.

Metal-Free C-O Coupling Reactions

In a push towards more sustainable and cost-effective synthesis, metal-free C-O coupling reactions are an active area of research. These methods often rely on photoredox catalysis or the use of hypervalent iodine reagents to facilitate the C-O bond formation, avoiding the use of transition metals altogether[20][21]. While still an emerging field, these approaches hold significant promise for the future of phenoxyacetate synthesis.

Comparative Analysis and Data Summary

To facilitate a direct comparison of these methodologies, the following table summarizes key experimental parameters and performance indicators.

MethodCatalystBaseSolventTemperature (°C)Typical YieldsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis NoneStrong (e.g., NaOH, NaH)Various (e.g., H₂O, THF)25 - 100Moderate to HighSimple, inexpensive reagentsHarsh conditions, limited scope
Ullmann Condensation Copper (e.g., CuI)Inorganic (e.g., K₂CO₃)High-boiling (e.g., DMF)>150 (traditional)Moderate to HighBroader scope for aryl halidesHigh temperatures, potential for stoichiometric copper
Buchwald-Hartwig C-O Coupling Palladium (e.g., Pd₂(dba)₃)Inorganic (e.g., Cs₂CO₃)Anhydrous (e.g., Toluene)80 - 110HighMild conditions, excellent functional group toleranceCostly and air-sensitive catalyst/ligand
Chan-Lam Coupling Copper (e.g., Cu(OAc)₂)Mild (e.g., Pyridine)Various (e.g., CH₂Cl₂, MeOH)Room TemperatureGood to HighMild conditions, air/moisture tolerantRequires boronic acids

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for preparing phenoxyacetates is a critical decision that depends on a multitude of factors, including the specific substrates, the presence of sensitive functional groups, and considerations of cost and scalability.

  • For simple, robust substrates where harsh conditions are not a concern, the Williamson ether synthesis remains a viable and economical option.

  • When dealing with unactivated aryl halides, the Ullmann condensation , particularly its modern catalytic variants, offers a significant advantage.

  • For complex molecules with sensitive functionalities, the Buchwald-Hartwig C-O coupling provides a mild and highly versatile approach, albeit at a higher cost.

  • The Chan-Lam coupling presents an excellent alternative with its mild, air-tolerant conditions, provided the corresponding aryl boronic acid is accessible.

Emerging methods like the Smiles rearrangement and metal-free couplings offer exciting future possibilities for more efficient and sustainable phenoxyacetate synthesis. By understanding the nuances of each of these powerful synthetic tools, researchers can navigate the complexities of modern organic synthesis and efficiently access the phenoxyacetate derivatives required for their scientific pursuits.

References

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry.

  • A Comparative Guide to the Synthesis of Functionalized Phenyl Ethers. Benchchem.

  • Ullmann condensation. Wikipedia.

  • Chan-Lam Coupling. Alfa Chemistry.

  • Chan-Lam Coupling. Organic Chemistry Portal.

  • Chan–Lam coupling. Wikipedia.

  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. Name Reaction.

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC.

  • Smiles Rearrangement. Cambridge University Press.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Smiles rearrangement. Wikipedia.

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • SMILES REARRANGEMENT [REACTION AND MECHANISM]. Slideshare.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Request PDF.

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Modern Aspects of the Smiles Rearrangement. The University of Manchester.

  • Ullmann reaction. Slideshare.

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate.

  • Williamson ether synthesis. ResearchGate.

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Request PDF.

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • Metal-free formal synthesis of phenoxazine. ResearchGate.

  • Transition metal-free synthesis and functionalization of phenothiazines. OUCI.

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. PMC.

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Wiley Online Library.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

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A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Phenoxyacetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenoxyacetates are a cornerstone scaffold in medicinal chemistry and materials science, valued for their versatile biological activities and synthetic accessibility.[1][2] The choice of halogen substituent on the phenyl ring—a common modification to tune a molecule's physicochemical and pharmacokinetic properties—is a critical decision in any synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted phenoxyacetates, moving beyond general principles to offer field-proven insights and supporting experimental frameworks. We will explore the fundamental chemical principles governing their differential reactivity and provide practical, data-driven context for their application in key synthetic transformations.

Pillar 1: The Theoretical Foundation of Reactivity

The divergent behavior of chloro- and bromo-substituted aromatics is rooted in fundamental differences in their atomic and bonding characteristics. These differences manifest in bond strength, electronic effects, and leaving group ability, which collectively dictate the molecule's susceptibility to various reaction conditions.

Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)

The energy required to cleave a bond homolytically is a primary determinant of reactivity in many transformations, particularly those involving radical intermediates or oxidative addition steps in catalysis. The carbon-bromine bond is demonstrably weaker than the carbon-chlorine bond.

This disparity arises from the larger atomic radius of bromine compared to chlorine. The C-Br bond is longer, and the orbital overlap between carbon and bromine is less effective, resulting in a weaker, more easily broken bond.[3] This has profound implications for reactions where C-X bond cleavage is the rate-limiting step.

Table 1: Comparative Properties of Chloro- vs. Bromo-Substituents on Aromatic Rings

PropertyChloro-SubstituentBromo-SubstituentRationale & Implication
C-X Bond Dissociation Energy ~328 kJ/mol[3]~276 kJ/mol[3]The weaker C-Br bond facilitates reactions involving bond cleavage, such as cross-coupling.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity results in a stronger inductive electron-withdrawing effect (-I).
Leaving Group Ability GoodExcellentHBr is a stronger acid than HCl, making bromide (Br⁻) a weaker base and thus a better leaving group.
Typical Reactivity in SNAr More reactiveLess reactiveThe rate-determining step is stabilized by the stronger inductive effect of chlorine.
Typical Reactivity in Cross-Coupling Less reactiveMore reactiveThe rate-determining oxidative addition is faster due to the lower C-Br bond energy.
Electronic Effects: A Tale of Two Influences

Halogens exert two opposing electronic effects on the aromatic ring: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+M) from their lone pairs.[4]

  • Inductive Effect (-I): Fluorine is the most electronegative halogen, followed by chlorine, then bromine. Therefore, the strength of the inductive withdrawal follows the order F > Cl > Br > I. This effect deactivates the ring towards electrophilic substitution and increases the acidity of the phenoxyacetic acid proton by stabilizing the carboxylate anion.

  • Resonance Effect (+M): The lone pairs on the halogen can be delocalized into the aromatic π-system. This effect is most significant for fluorine, where the 2p orbital overlap with carbon's 2p orbital is effective, and diminishes for chlorine and bromine.

For both chlorine and bromine, the inductive effect dominates, making them net electron-withdrawing and deactivating groups. However, the stronger -I effect of chlorine renders the aromatic ring more electron-poor compared to its bromo-substituted counterpart. This subtle difference is key to understanding their reactivity in reactions like nucleophilic aromatic substitution.

Pillar 2: Reactivity in Key Synthetic Transformations

The theoretical principles outlined above translate into predictable, and often dramatic, differences in reactivity in common synthetic protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

In the realm of cross-coupling, bromo-substituted phenoxyacetates are unequivocally the more reactive substrates . The catalytic cycle for these reactions universally begins with the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)).[5] This step, which involves the cleavage of the C-X bond, is almost always the rate-determining step for the series Cl, Br, I.

The significantly lower bond dissociation energy of the C-Br bond means that bromo-substituted substrates undergo oxidative addition much more readily and under milder conditions than their chloro-analogs.[3][4] While specialized, highly active catalyst systems have been developed for aryl chlorides, bromo-derivatives remain the workhorse substrates, often providing higher yields, faster reaction times, and requiring lower catalyst loadings.

G cluster_cycle Suzuki Coupling Catalytic Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) RATE-DETERMINING STEP (C-Br >> C-Cl) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2) Ar-Pd(II)-R->Pd(0) Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for Suzuki coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the roles are often reversed. The reaction proceeds via a two-step mechanism: nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the expulsion of the halide leaving group.

The rate-determining step is typically the initial nucleophilic attack. The stability of the anionic Meisenheimer intermediate is paramount, and it is enhanced by potent electron-withdrawing groups that can delocalize the negative charge. Due to chlorine's greater electronegativity and stronger inductive effect, chloro-substituted phenoxyacetates are generally more reactive in SNAr reactions than their bromo-analogs .[4] While bromide is a better leaving group than chloride, the effect on the stability of the intermediate is the dominant factor governing the overall reaction rate.

Nucleophilicity of the Phenoxyacetate Anion

When the phenoxyacetate moiety itself is intended to act as a nucleophile (e.g., in an SN2 reaction with an alkyl halide), the electronic nature of the halogen substituent again plays a crucial role. Electron-withdrawing substituents on the phenyl ring decrease the electron density on the carboxylate oxygen, thereby reducing its nucleophilicity.[6] Since chlorine has a stronger electron-withdrawing effect than bromine, the anion of a chloro-substituted phenoxyacetic acid will be a weaker nucleophile than the corresponding bromo-substituted anion.

G substituent Substituent (X) Cl: Stronger -I Effect Br: Weaker -I Effect nucleophilicity Nucleophilicity of Phenoxyacetate Anion Lower e⁻ density WEAKER Nucleophile Higher e⁻ density STRONGER Nucleophile substituent:f1->nucleophilicity:f1 substituent:f2->nucleophilicity:f2 rate S_N2 Reaction Rate SLOWER FASTER nucleophilicity:f1->rate:f1 nucleophilicity:f2->rate:f2

Caption: Effect of halogen substituent on nucleophilicity.

Pillar 3: Experimental Design and Protocols

To validate these principles, a well-designed comparative experiment is essential. The following protocols outline a robust workflow for comparing the reactivity of chloro- and bromo-substituted phenoxyacetates in a Suzuki cross-coupling reaction.

Experimental Workflow for Reactivity Comparison

workflow start Start setup Parallel Reaction Setup (Chloro- vs Bromo-Substrate) start->setup run Run Reactions (Identical Conditions) setup->run monitor Reaction Monitoring (TLC, GC-MS, LC-MS) run->monitor monitor->run Reaction Incomplete workup Workup & Purification monitor->workup Reaction Complete analysis Yield & Purity Analysis workup->analysis conclusion Conclusion on Reactivity analysis->conclusion

Caption: Workflow for comparing substrate reactivity.

Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol details a parallel synthesis to compare the reactivity of methyl 4-chlorophenoxyacetate and methyl 4-bromophenoxyacetate.

Objective: To quantify the difference in reaction rate and final yield between a chloro- and a bromo-substituted phenoxyacetate under identical Suzuki coupling conditions.

Materials:

  • Methyl 4-chlorophenoxyacetate

  • Methyl 4-bromophenoxyacetate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Two identical oven-dried Schlenk tubes with stir bars

  • Standard glassware for workup and chromatography

Procedure:

  • Reaction Setup (Perform in parallel for each substrate):

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk tube.

    • Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous toluene (5 mL) and water (1 mL) to the Schlenk tube via syringe.

  • Reaction Execution:

    • Place both Schlenk tubes in a preheated oil bath at 90 °C.

    • Stir the reaction mixtures vigorously.

  • Monitoring:

    • After 1 hour, and at subsequent hourly intervals, carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with ethyl acetate.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material and the formation of the product.

  • Workup (Once the bromo-substrate reaction is complete):

    • Cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude products by column chromatography on silica gel.

    • Determine the isolated yield for each reaction and characterize the products (e.g., by NMR spectroscopy).[7]

Expected Outcome: The reaction with methyl 4-bromophenoxyacetate is expected to proceed significantly faster and result in a higher isolated yield within the same timeframe compared to the reaction with methyl 4-chlorophenoxyacetate. The monitoring step will clearly show a much faster consumption of the bromo-starting material.

Conclusion and Outlook

The choice between a chloro- and bromo-substituted phenoxyacetate is not arbitrary but a strategic decision with significant consequences for synthetic efficiency.

  • For palladium-catalyzed cross-coupling reactions , the weaker C-Br bond makes bromo-substituted phenoxyacetates the superior choice , offering faster kinetics and milder reaction conditions.

  • For SNAr reactions , the strong inductive effect of chlorine favors chloro-substituted phenoxyacetates , which are typically more reactive.

  • When the phenoxyacetate is the nucleophile , the less deactivating nature of bromine results in a more potent nucleophile compared to the chloro-analog.

By understanding the fundamental principles of bond energy and electronic effects, and by employing robust comparative experimental designs, researchers can make informed decisions, streamline their synthetic routes, and accelerate the drug discovery and development process.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • Shaik, F., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society.
  • BenchChem. (2025). Chloro vs. Bromo: A Comparative Guide to Reactivity in Cross-Coupling Reactions. BenchChem.
  • Rakhmatullin, R. R., et al. (2025). Kinetics of the reactions of [Chloro(phenyl)arsanyl]acetic acid with bromo- and iodoacetic acids. ResearchGate.
  • Subbarayan, M., et al. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs. BenchChem.
  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com.
  • Singh, J., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem.
  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 1086-1097.

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Purity Assessment of Synthesized Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Context[1][2][3][4]

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate (CAS: 428463-85-8) is a critical polysubstituted aromatic building block.[] Structurally, it combines an electrophilic aldehyde, a lipophilic ethyl ester, and a sterically significant bromine atom. This multifunctionality makes it a linchpin in the synthesis of complex heterocycles and pharmaceutical intermediates, particularly in vanillin-derived medicinal chemistry.

However, its synthesis—typically involving the alkylation of 5-bromo-3-ethoxy-4-hydroxybenzaldehyde—is prone to specific impurity profiles that standard "check-box" analysis often misses. Unreacted phenolic precursors, hydrolysis products (carboxylic acids), and over-brominated side products can silently sabotage subsequent steps like reductive aminations or Suzuki couplings.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography (GC) to determine the most robust protocol for purity assessment.[2]

Synthesis-Driven Impurity Profiling

To assess purity effectively, one must first understand what the impurities are. The synthesis generally follows a nucleophilic substitution pathway.

The Impurity Landscape[3]
  • Impurity A (Precursor): 5-bromo-3-ethoxy-4-hydroxybenzaldehyde. Presence indicates incomplete alkylation.

  • Impurity B (Hydrolysis): (2-bromo-6-ethoxy-4-formylphenoxy)acetic acid.[] Result of ester hydrolysis during workup.

  • Impurity C (Bis-alkylation): Rare, but possible if the aldehyde is chemically compromised.

Visualization: Impurity Origins

The following diagram maps the synthesis pathway to potential contaminants, establishing the logic for our analytical method selection.

ImpurityMap Start 5-bromo-3-ethoxy-4- hydroxybenzaldehyde Product Ethyl (2-bromo-6-ethoxy- 4-formylphenoxy)acetate Start->Product Alkylation (SN2) Imp_A Impurity A: Unreacted Phenol (Polar, H-bond donor) Start->Imp_A Incomplete Rxn Reagent Ethyl bromoacetate (+ Base) Reagent->Product Imp_B Impurity B: Hydrolyzed Acid (Highly Polar) Product->Imp_B Hydrolysis (pH > 9) Imp_C Impurity C: Side Reactions (Oxidation/Condensation) Product->Imp_C Air Oxidation (-CHO)

Figure 1: Mechanistic origin of key impurities. Understanding these pathways dictates the separation selectivity required in HPLC.

Comparative Method Analysis

We evaluated three methods based on Specificity, Accuracy (Mass Balance), and Sensitivity.

Method A: RP-HPLC (The Gold Standard for Profiling)

Verdict: Best for detecting trace impurities (0.05% level). Mechanism: Separation based on hydrophobicity. The ester is moderately non-polar, while the phenol and acid impurities are significantly more polar, allowing for excellent resolution on C18 columns.

Method B: H qNMR (The Absolute Validator)

Verdict: Best for assaying the "true" mass purity without a reference standard. Mechanism: Molar response is independent of chemical structure. The aldehyde proton (-CHO) at ~9.8 ppm provides a clean, distinct signal away from the aliphatic region, making it an ideal handle for quantification.

Method C: GC-MS (The Volatile Screen)

Verdict: Limited utility. Mechanism: While the compound is volatile enough, the high temperatures required (250°C+) can induce thermal degradation of the ester or aldehyde. Useful only for residual solvent analysis.

Comparative Data Summary
FeatureHPLC-UVqNMR (

H)
GC-MS
Primary Use Impurity Profiling (0.1% level)Absolute Purity Assay (%)Residual Solvents
Reference Standard Required (for accurate quant)Not Required (Internal Std only)Required
LOD ~0.01%~0.5 - 1.0%~0.05%
Specificity High (Retention Time + UV)Absolute (Chemical Shift)High (Mass Frag)
Time per Run 15-25 mins5-10 mins20 mins
Weakness Requires response factorsLower sensitivityThermal instability

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (Recommended)

Objective: To detect and quantify trace impurities A and B.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Formic Acid (Additive to suppress ionization of phenolic/acidic impurities, sharpening peaks).

Instrument Settings:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde/phenol specificity).

  • Temperature: 30°C.

Gradient Table:

Time (min) % B Event
0.0 10 Equilibration
2.0 10 Injection
15.0 90 Linear Gradient
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Data Interpretation:

  • Impurity A (Phenol): Elutes earlier than the product due to the free -OH group.

  • Impurity B (Acid): Elutes earliest (near void volume) if pH is not acidic; with formic acid, it elutes just before the phenol.

  • Product: Elutes late (approx 12-14 min) due to lipophilic ethyl/bromo groups.

Protocol 2: Quantitative NMR (qNMR)

Objective: To determine the absolute weight-% purity for mass balance.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent potential reaction with the aldehyde and ensure solubility of polar impurities).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the IS (
    
    
    
    ) into the same vial. Precision balance (0.01 mg) is mandatory.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): 60 seconds . (Critical: This must be >

      
       of the slowest relaxing proton, typically the aldehyde, to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

Calculation:



  • 
    : Integral area[3]
    
  • 
    : Number of protons (1 for CHO, 3 for IS aromatic protons)
    
  • 
    : Molecular Weight[]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Workflow Strategy

For a rigorous drug development pipeline, relying on a single method is insufficient. The following workflow integrates both methods for a self-validating system.

Workflow Sample Synthesized Crude Ethyl (2-bromo-6-ethoxy- 4-formylphenoxy)acetate TLC Step 1: TLC Screening (Qualitative Check) Sample->TLC Decision Single Spot? TLC->Decision Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No (Multiple Spots) qNMR Step 2: qNMR Assay (Determine Absolute wt%) Decision->qNMR Yes Recryst->TLC HPLC Step 3: HPLC Profiling (Identify impurities < 0.1%) qNMR->HPLC Value Established Final Release Certificate (Purity > 98%) HPLC->Final Profile Clean

Figure 2: Integrated analytical workflow. qNMR establishes the "Assay" value, while HPLC confirms the "Purity" profile.[3]

References

  • Sigma-Aldrich. Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Product Specification. Sigma-Aldrich. Link

  • Almac Group. Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. Almac Voice. Link

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Guides. Link

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review. Link

  • National Institutes of Health (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed. Link

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A Senior Application Scientist's Guide to Benchmarking Bases for Phenoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of phenoxyacetates is a foundational chemical transformation. These compounds are not only vital intermediates in medicinal chemistry but are also prevalent in agrochemicals, most notably as herbicides.[1][2] The primary route to these molecules is the venerable Williamson ether synthesis, a robust and versatile method that involves the O-alkylation of a phenol.[3][4] At the heart of this SN2 reaction lies the critical choice of a base to deprotonate the phenol, thereby generating the nucleophilic phenoxide. This decision profoundly impacts reaction efficiency, yield, and scalability.

This guide provides an in-depth comparison of various bases for the synthesis of phenoxyacetates, drawing upon established chemical principles and experimental observations to inform your selection process.

The Central Role of the Base in Williamson Ether Synthesis

The Williamson ether synthesis, in the context of phenoxyacetate production, involves the reaction of a phenoxide ion with an alkyl halide, typically chloroacetic acid or its ester.[4][5] The reaction proceeds via an SN2 mechanism, where the phenoxide acts as the nucleophile.[4] The choice of base is paramount as it governs the extent of phenoxide formation, which in turn dictates the reaction rate and overall yield. An ideal base should be strong enough to deprotonate the phenol efficiently without promoting side reactions, such as elimination if the alkyl halide structure allows.[6]

Williamson_Ether_Synthesis

A Comparative Analysis of Common Bases

The selection of a base for phenoxyacetate synthesis is a balance of reactivity, safety, cost, and reaction conditions. Below is a comparative analysis of commonly employed bases.

BaseStrength (pKa of Conjugate Acid)Typical SolventsKey AdvantagesKey Disadvantages
Sodium Hydroxide (NaOH) ~15.7Water, AlcoholsInexpensive, readily available, effective for simple phenols.[5][7]Can lead to hydrolysis of ester groups if present, requires careful control of stoichiometry.
Potassium Carbonate (K2CO3) ~10.3Acetone, DMF, AcetonitrileMild, easy to handle solid, suitable for a wide range of functional groups.[8][9]Slower reaction rates compared to stronger bases, may require higher temperatures.
Sodium Hydride (NaH) ~36THF, DMFVery strong base, drives reaction to completion, irreversible deprotonation.[6][8]Highly flammable, reacts violently with water, requires inert atmosphere and careful handling.
Organic Bases (e.g., DBU, DIPEA) ~13.5 (DBU), ~10.8 (DIPEA)Dichloromethane, AcetonitrileSoluble in organic solvents, can be advantageous for sensitive substrates.More expensive, can sometimes act as nucleophiles themselves.
Phase-Transfer Catalysts (PTC) with NaOH/K2CO3 N/ABiphasic (e.g., Toluene/Water)Enables use of inexpensive inorganic bases with organic-soluble reactants, often milder conditions.[10][11]Requires an additional catalyst, optimization of catalyst and solvent system may be needed.

Experimental Insights and Protocol Examples

To provide a practical context, we present standardized protocols for the synthesis of 4-methylphenoxyacetic acid using three different bases. These protocols are designed for a laboratory scale and highlight the procedural differences stemming from the choice of base.

Experimental Workflow Overview

Experimental_Workflow

Protocol 1: Synthesis using Sodium Hydroxide

This method is a classic and cost-effective approach suitable for robust phenolic substrates.[5][7]

Materials:

  • 4-Methylphenol (p-cresol)

  • Sodium Hydroxide (NaOH)

  • Chloroacetic Acid

  • Water

  • Diethyl ether

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methylphenol in water.

  • Carefully add sodium hydroxide pellets to the solution while stirring. The dissolution is exothermic.

  • Once the sodium hydroxide has dissolved, add chloroacetic acid to the warm solution.

  • Heat the reaction mixture to 90-100°C in a water bath for 1 hour.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic to litmus paper.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude product from hot water to obtain pure 4-methylphenoxyacetic acid.

Protocol 2: Synthesis using Potassium Carbonate

This protocol utilizes a milder base, making it suitable for substrates with base-sensitive functional groups.[8][9]

Materials:

  • 4-Methylphenol (p-cresol)

  • Potassium Carbonate (K2CO3), anhydrous

  • Ethyl bromoacetate

  • Acetone

  • Water

  • Ethyl acetate

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • To a 100 mL round-bottom flask, add 4-methylphenol, anhydrous potassium carbonate, and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate dropwise to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl ester of 4-methylphenoxyacetic acid.

  • For the free acid, the ester can be hydrolyzed using standard procedures (e.g., NaOH in ethanol/water followed by acidification).

Protocol 3: Synthesis using Sodium Hydride

This method employs a powerful, non-nucleophilic base for rapid and complete deprotonation, ideal for less acidic phenols or when high yields are critical.[6][8] Caution: Sodium hydride is highly reactive and should be handled with extreme care in an inert atmosphere.

Materials:

  • 4-Methylphenol (p-cresol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Water

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-methylphenol in anhydrous DMF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add ethyl bromoacetate dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The resulting ester can be hydrolyzed as described in Protocol 2.

Concluding Remarks for the Practicing Scientist

The choice of base in the synthesis of phenoxyacetates is a critical parameter that should be tailored to the specific substrate and the desired scale of the reaction. For simple, robust phenols on a large scale, sodium hydroxide offers a cost-effective solution. Potassium carbonate provides a milder and safer alternative, particularly for more complex molecules. When high reactivity and yield are paramount, and for less acidic phenols, sodium hydride is a powerful option, albeit with more stringent handling requirements. The use of phase-transfer catalysis presents a modern approach that combines the affordability of inorganic bases with high efficiency in biphasic systems, offering a greener alternative by potentially reducing the need for organic solvents.[12] By understanding the nuances of each base, researchers can optimize their synthetic strategies for the efficient and successful production of phenoxyacetates.

References

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PubMed Central.
  • Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE).
  • The Williamson Ether Synthesis. University of Massachusetts.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed.
  • Synthesis and phytotoxic activity of esters obtained from phenols and phenoxyacetic acid. UFES.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • in the chemical literature: Williamson ether synthesis. YouTube.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Phase-transfer c

Sources

Optimizing Selectivity: A Comparative Guide to Solvent Effects in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of phenols is a pivotal transformation in medicinal chemistry, particularly for synthesizing aryl ethers (pharmacophores) and alkylated phenols (antioxidants). However, phenols are ambident nucleophiles —they possess two reactive sites: the oxygen (O-alkylation) and the aromatic ring carbon (C-alkylation).

The critical insight: The solvent is not merely a medium; it is a selectivity switch .

  • Polar Aprotic Solvents (DMF, DMSO) drive O-alkylation (Kinetic Control).[1][2][3]

  • Fluorinated/Protic Solvents (TFE, Water) drive C-alkylation (Thermodynamic/Shielding Control).[3]

This guide provides a technical comparison of solvent systems, supported by mechanistic rationale and experimental data, to enable precise control over reaction outcomes.

Mechanistic Foundation: The Solvation Shell Theory

To control the reaction, one must understand the micro-environment of the phenoxide ion. The selectivity is governed by Kornblum’s Rule and the Hard-Soft Acid-Base (HSAB) principle, but these are modulated by solvation.

The "Naked" Anion vs. The "Shielded" Anion
  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate cations (like

    
     or 
    
    
    
    ) through their electron-rich dipoles but poorly solvate anions. This leaves the phenoxide oxygen "naked" and highly nucleophilic, favoring the
    
    
    attack on the alkyl halide (O-alkylation).
  • Protic Solvents (e.g., Methanol, Water, TFE): These form strong hydrogen bonds with the phenoxide oxygen. This "shielding" forces the electrophile to attack the softer, less hindered Carbon sites (Ortho/Para), or simply retards the O-alkylation rate significantly.

Visualization: Solvation Dynamics

SolvationMechanism cluster_0 Polar Aprotic (DMF) cluster_1 Protic Solvent (TFE/MeOH) Cat_A Cation (K+) Highly Solvated Anion_A Phenoxide (Ar-O-) 'Naked' & Reactive Cat_A->Anion_A Loose Ion Pair Prod_A O-Alkylation (Major Product) Anion_A->Prod_A Fast SN2 Cat_B Cation (K+) Solvated Anion_B Phenoxide (Ar-O-) H-Bond Shielded Cat_B->Anion_B Prod_B C-Alkylation (Increased Ratio) Anion_B->Prod_B O-site Blocked

Figure 1: Mechanistic divergence driven by solvent-solute interactions. Aprotic solvents expose the oxygen nucleophile, while protic solvents shield it.[3]

Comparative Analysis of Solvent Systems

A. Polar Aprotic: The O-Alkylation Standard

Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP.

  • Performance: Unmatched rates for Williamson Ether synthesis.[4]

  • Mechanism: Dissociates ion pairs; leaves anions desolvated.

  • Drawback: High boiling points make removal difficult; aqueous workups often result in emulsions or residual solvent traces (ICH Q3C Class 2/3 limits).

B. Polar Protic: The Selectivity Disruptors

Solvents: Methanol, Ethanol, Trifluoroethanol (TFE).

  • Performance: Significantly slower O-alkylation rates. TFE is a "magic solvent" for forcing C-alkylation.

  • Mechanism: Strong H-bonding to the phenoxide oxygen reduces its basicity and nucleophilicity.

  • Use Case: When the target is an alkyl-phenol (e.g., synthesis of precursors for antioxidants).

C. Non-Polar / Low Polarity: The Phase Transfer Candidates

Solvents: Toluene, DCM.

  • Performance: Poor reactivity without catalysis.

  • Optimization: Requires Phase Transfer Catalysts (PTC) like TBAI or Crown Ethers to solubilize the phenoxide.

  • Green Score: Toluene is preferred over DCM, but generally less "green" than esters.

Data Dashboard: Yield and Selectivity

The following data summarizes the alkylation of 2-Naphthol with Benzyl Bromide , a standard benchmark for measuring ambident nucleophile selectivity (Kornblum et al.).

Reaction Conditions: 2-Naphthol (1 eq), Benzyl Bromide (1 eq), Base, 25°C.

Solvent SystemDielectric Constant (

)
Major ProductO:C RatioYield (O-Isomer)Yield (C-Isomer)
DMF 36.7Ether (O)97:3 95%<3%
DMSO 46.7Ether (O)95:5 93%5%
Methanol 32.7Mixed70:30 55%20%
Water 80.1Mixed/C40:60 35%50%
TFE (Trifluoroethanol) 26.7C-Alkyl15:85 10%75%
Toluene (no PTC) 2.38No ReactionN/A<5%<5%
Toluene (+ 18-Crown-6) 2.38Ether (O)90:10 85%8%

Data aggregated from Kornblum et al. and modern green chemistry replications [1, 2].

Standardized Screening Protocol

To determine the optimal solvent for a new phenolic substrate, follow this self-validating protocol.

Step 1: The "Solvent Triad" Screen

Run three parallel micro-reactions (100 mg scale) to determine the electronic bias of your specific phenol.

  • Condition A (Baseline): Acetone /

    
     (Reflux).
    
  • Condition B (O-Max): DMF /

    
     (RT).
    
  • Condition C (Green/PTC): Toluene / Water (1:1) / TBAI (cat.) / NaOH.[2][5]

Step 2: Analytical Method (HPLC/UPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Detection: UV @ 254nm (or

    
     of phenol).
    
  • Differentiation: C-alkylated products are typically more lipophilic (longer retention time) than O-alkylated ethers due to the free -OH group often remaining or tautomerizing.

Step 3: Workflow Diagram

ProtocolWorkflow Start Substrate Selection (Phenol + R-X) Screen Parallel Solvent Screen (DMF vs TFE vs Toluene/PTC) Start->Screen Monitor In-Process Control (IPC) LC-MS @ 1h, 4h, 12h Screen->Monitor Decision Selectivity Check Monitor->Decision PathO High O-Selectivity (>90%) Decision->PathO Ether Desired PathC High C-Selectivity (or Mixed) Decision->PathC C-Alkyl Desired OptO Optimize Workup (Water Wash/Extraction) PathO->OptO OptC Change Solvent/Temp (Switch to TFE or Phenol melt) PathC->OptC

Figure 2: Decision tree for solvent selection based on desired regioselectivity.

Expert Recommendations

  • For Pharmaceutical Manufacturing (GMP): Avoid DMF/DMSO if possible due to genotoxicity concerns and difficulty in removal.

    • Alternative: Use Acetone or Acetonitrile (Class 2 solvents) with a stronger base (

      
      ) or a catalytic amount of NaI (Finkelstein condition) to boost reactivity without compromising safety.
      
  • For Green Chemistry: Utilize 2-MeTHF (derived from corncobs) or CPME (Cyclopentyl methyl ether). These form azeotropes with water, simplifying the drying of the reaction, and generally favor O-alkylation due to moderate polarity.

  • For C-Alkylation: If the carbon-alkylated product is the goal (e.g., ortho-benzyl phenol), do not struggle with Lewis Acids immediately. Simply switching the solvent to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can invert the selectivity from 95% O-alkyl to 80% C-alkyl under basic conditions [3].

References

  • Kornblum, N., Seltzer, R., & Haberfield, P. (1963). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 85(8), 1148–1154. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Chapter 5: Solvent Effects on Chemical Reactivity). [Link]

  • Manolikakes, G. (2014).[4] The Williamson Ether Synthesis.[2][3][4] Master Organic Chemistry. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. [Link]

Sources

Analytical Characterization of Phenoxyacetate Synthesis Byproducts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of phenoxyacetic acid derivatives via the Williamson ether synthesis is a staple in pharmaceutical and agrochemical manufacturing. However, the apparent simplicity of condensing a phenol with chloroacetic acid in alkaline media masks a complex impurity profile that can compromise downstream crystallization and yield.

This guide moves beyond basic textbook descriptions to address the critical separation challenge : distinguishing the target aromatic acid from highly polar aliphatic byproducts (principally glycolic acid) and unreacted phenolic substrates. We compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing validated protocols that ensure mass balance closure.

Part 1: Mechanistic Origins of Impurities

To control impurities, one must first understand their genesis.[1] The Williamson synthesis relies on the nucleophilic attack of a phenoxide ion on chloroacetate. However, the reaction environment (aqueous NaOH) creates a competitive landscape.

The Competitive Landscape

The primary yield-loss mechanism is not lack of reactivity, but competitive hydrolysis . The hydroxide ion (


) is a potent nucleophile that competes with the phenoxide (

) for the chloroacetate substrate.
  • Pathway A (Product):

    
     displacement of chloride by phenoxide.
    
  • Pathway B (Major Byproduct): Hydrolysis of chloroacetic acid to glycolic acid . This is temperature-dependent; higher temperatures favor hydrolysis over etherification.

  • Pathway C (Secondary Impurity): Oxidation of unreacted phenol to quinones (resulting in pink/red coloration).

Visualization: Reaction Pathways

The following diagram illustrates the competitive kinetics governing the system.

ReactionPathways Start Chloroacetic Acid (Cl-CH2-COOH) Intermediate Transition State (Competitive Nucleophiles) Start->Intermediate + Base Phenol Phenol (Ar-OH) Phenol->Intermediate + Base Byproduct2 Quinones (Oxidation Impurity) Phenol->Byproduct2 Path C: Oxidation (Air/Light) Base NaOH (aq) Product Phenoxyacetic Acid (Target) Intermediate->Product Path A: Phenoxide Attack (Major) Byproduct1 Glycolic Acid (Hydrolysis Impurity) Intermediate->Byproduct1 Path B: OH- Attack (Temp Dependent)

Figure 1: Mechanistic divergence in Williamson Ether Synthesis. Path B represents the critical efficiency loss.

Part 2: Comparative Analytical Framework

Selecting the right analytical tool is a function of the physicochemical properties of the impurities. Phenoxyacetic acid is aromatic and UV-active; Glycolic acid is aliphatic, polar, and lacks a strong chromophore.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Reverse Phase)GC-MS (Derivatized)1H-NMR
Primary Utility Routine QC, Quantification of Product & PhenolIdentification of Unknowns, Volatile ImpuritiesStructural Elucidation, Mass Balance Check
Detection of Glycolic Acid Poor (Low UV absorbance at >210nm)Excellent (After silylation/methylation)Good (Distinct CH2 peak ~3.9 ppm)
Sample Prep Minimal (Dilute & Shoot)High (Requires Derivatization)Minimal (Dissolve in DMSO-d6)
Sensitivity (LOD) High (for aromatics)High (Universal)Low (mM range)
Throughput High (15 min run)Medium (30-45 min + prep)Low
Expert Insight: The "Orthogonality" Principle

Do not rely on a single method.

  • Use HPLC to quantify the unreacted phenol and the product.

  • Use GC-MS (or Ion Chromatography) to quantify the glycolic acid, as it often co-elutes with the solvent front in reverse-phase HPLC or is invisible to UV detectors set at 254 nm.

Part 3: Detailed Experimental Protocols

Protocol A: HPLC-UV for Aromatic Impurity Profiling

Objective: Quantify Phenoxyacetic acid and unreacted Phenol.

The Challenge: Carboxylic acids tail severely on C18 columns due to ionization. The Fix: You must suppress ionization using a low pH mobile phase (pH ~2.5).

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Phenol max) and 230 nm (Product max).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Comment
0.0 90 10 Initial hold for polar elution
10.0 40 60 Elute Product
12.0 10 90 Wash lipophilic impurities

| 15.0 | 90 | 10 | Re-equilibrate |

Self-Validating Step: Inject a "System Suitability Standard" containing Phenol and Phenoxyacetic acid at 0.1 mg/mL. The resolution (


) between the two peaks must be > 2.0. If tailing factor > 1.5, lower the pH of Mobile Phase A.
Protocol B: GC-MS for Aliphatic Byproducts (Glycolic Acid)

Objective: Quantify Glycolic acid and detect trace esters.

The Challenge: Phenoxyacetic acid and Glycolic acid are non-volatile and will degrade in the injector port if injected directly. The Fix: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Sample Preparation Workflow:

  • Dry: Take 10 mg of crude solid; ensure it is completely dry (water kills the derivatizing agent).

  • Dissolve: Add 0.5 mL anhydrous Pyridine.

  • Derivatize: Add 0.2 mL BSTFA + 1% TMCS. Cap immediately.

  • Heat: Incubate at 60°C for 30 minutes.

  • Dilute: Add 1.0 mL Ethyl Acetate. Inject.

Instrument Parameters:

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 60°C (hold 2 min)

    
     15°C/min to 300°C.
    

Data Interpretation:

  • Glycolic Acid-TMS: Elutes early (~4-5 min). Mass spectrum shows characteristic fragment at m/z 147 (pentamethyldisiloxane cation).

  • Phenoxyacetic Acid-TMS: Elutes mid-run. Look for molecular ion

    
     or 
    
    
    
    .

Part 4: Analytical Decision Tree

Use the following workflow to characterize a new synthesis batch.

AnalyticalWorkflow Sample Crude Reaction Mixture Decision Is the sample Aqueous or Solid? Sample->Decision Aqueous Aqueous Mother Liquor Decision->Aqueous Liquid Solid Isolated Solid Decision->Solid Solid HPLC HPLC-UV (Protocol A) Target: Phenol, Phenoxyacetate Aqueous->HPLC Direct Injection (Diluted) Solid->HPLC Dissolve in ACN:Water GC GC-MS (Protocol B) Target: Glycolic Acid, Unknowns Solid->GC Derivatize (BSTFA) Result1 Quantify Yield & Unreacted Phenol HPLC->Result1 Result2 Quantify Hydrolysis Side-Products GC->Result2

Figure 2: Integrated analytical workflow for comprehensive impurity profiling.

References

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Phenoxyacetic acid synthesis protocols).
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Authoritative standard for HPLC system suitability requirements).

  • Bartos, T., et al. (2014). "Impurity profiling of phenoxy acid herbicides." Journal of Chromatography A, 136-142. (Source for specific HPLC mobile phase conditions).

Sources

A Senior Application Scientist's Guide to the Synthetic Methods for Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Salicylaldehyde Scaffold

Substituted salicylaldehydes (2-hydroxybenzaldehydes) represent a cornerstone class of aromatic compounds, not merely as synthetic intermediates, but as pivotal components in a vast spectrum of applications. Their unique structural motif, featuring a hydroxyl group positioned ortho to a formyl group, imparts a capacity for intramolecular hydrogen bonding and facilitates their role as exceptional bidentate ligands.[1][2] This has cemented their importance in coordination chemistry for the synthesis of Salen-type ligands, which are critical in catalysis.[1][3] Furthermore, the salicylaldehyde framework is a privileged scaffold in medicinal chemistry and drug development, forming the basis for pharmaceuticals, fragrances, and dyes.[1][2][4][5]

Given their utility, the efficient and regioselective synthesis of these molecules is of paramount importance to researchers in both academic and industrial settings. Historically, classical formylation reactions have been the workhorses for their preparation. However, these methods are often plagued by issues of low yield and poor regioselectivity.[3][6] This has spurred the development of modern, highly selective protocols that offer greater control and efficiency.

This guide provides a comparative analysis of the principal synthetic routes to substituted salicylaldehydes. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a critical comparison to guide you, the practicing researcher, in selecting the optimal strategy for your specific synthetic challenge.

Classical Formylation Methods: The Foundation

These long-established reactions are foundational to the synthesis of salicylaldehydes. While often superseded by modern techniques, they remain relevant and are frequently the first methods encountered by chemists. Understanding their mechanisms and limitations is crucial for appreciating the advancements that followed.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, achieved by reacting a phenol with chloroform in the presence of a strong base.[7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism where the key reactive species is dichlorocarbene (:CCl₂).[8][9][10]

Mechanism Deep Dive: The reaction initiates with the deprotonation of chloroform by a strong hydroxide base to form a chloroform carbanion, which rapidly undergoes alpha-elimination to generate the highly electron-deficient dichlorocarbene.[4][8][10] Concurrently, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate.[4][7] Subsequent hydrolysis of this intermediate under basic conditions yields the final salicylaldehyde product.[7][9]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Causality and Performance:

  • Advantages: The primary advantage is its inherent preference for ortho-formylation, making it a direct route to salicylaldehydes.[4][7][11] The reaction proceeds under relatively mild temperature conditions, although it can be exothermic once initiated.[4][8]

  • Limitations: The reaction is notorious for its often low yields.[10][12] The biphasic nature of the reaction (aqueous hydroxide and organic chloroform) can lead to mass transfer issues, necessitating vigorous stirring or the use of phase-transfer catalysts.[7][8][12] Furthermore, the harsh basic conditions can be incompatible with sensitive functional groups on the substrate.[7]

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol [1]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 80 g of sodium hydroxide in 80 mL of water.

  • Addition of Phenol: To the warm sodium hydroxide solution, carefully add a solution of 28.4 g of phenol dissolved in 21.6 mL of water.

  • Temperature Control: Maintain the temperature of the reaction mixture at 60-65 °C using a water bath.

  • Addition of Chloroform: Add 60 g (40.5 mL) of chloroform dropwise via the dropping funnel over a period of one hour. The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, continue stirring at 60-65 °C for an additional 2-3 hours.

  • Workup: Cool the mixture and remove any unreacted chloroform by steam distillation. Acidify the remaining solution with dilute hydrochloric acid.

  • Purification: The resulting salicylaldehyde can be purified by steam distillation from the acidified mixture, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether) and subsequent vacuum distillation of the extract.

The Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formyl carbon source in an acidic medium like acetic or trifluoroacetic acid.[13][14] This method is particularly effective for phenols with strongly electron-donating substituents.[13]

Mechanism Deep Dive: The reaction proceeds through an electrophilic aromatic substitution pathway. Hexamine, upon protonation in the acidic medium, generates an electrophilic iminium ion (CH₂⁺=NR₂).[13][14] The electron-rich phenol attacks this electrophile, leading to a benzylamine intermediate. A subsequent intramolecular redox reaction raises the oxidation state of the benzylic carbon, and a final acid hydrolysis step liberates the aldehyde, with the oxygen atom being supplied by water.[13][14]

Caption: Simplified workflow of the Duff Reaction.

Causality and Performance:

  • Advantages: Like the Reimer-Tiemann reaction, the Duff reaction displays a strong preference for ortho-formylation.[11][13] This selectivity is often attributed to hydrogen bonding between the phenolic proton and the incoming electrophile.[11]

  • Limitations: The primary drawback of the Duff reaction is its generally low efficiency and poor yields.[13][15] The reaction requires strongly activated aromatic rings and high temperatures (100-150 °C).[11][13] In some cases where both ortho positions are available, diformylation can occur.[13]

Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde [13]

  • Reaction Setup: In a flask, combine the substituted phenol (e.g., 3,5-di-tert-butylphenol), hexamethylenetetramine (hexamine), and an acidic medium such as glacial acetic acid.

  • Reaction: Heat the reaction mixture to approximately 100-150 °C for several hours.

  • Hydrolysis: After cooling, add aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture again to ensure complete hydrolysis.

  • Workup and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by chromatography or recrystallization.

Modern High-Selectivity Methods

To overcome the limitations of classical methods, several modern techniques have been developed that offer superior yields and, most importantly, exceptional regiocontrol.

Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful and highly regioselective strategy for the functionalization of aromatic rings. For salicylaldehyde synthesis, a phenol is first converted into a derivative with a directing metalation group (DMG), such as an O-aryl carbamate.[6] This DMG directs a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho position exclusively. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.

Mechanism and Workflow: The key to the high regioselectivity is the ability of the DMG to chelate the lithium cation, positioning the base for deprotonation of the sterically accessible C-H bond at the ortho position. This pre-complexation event overrides the inherent electronic biases of other substituents on the ring, providing predictable and often exclusive ortho-functionalization.

DoM_Workflow A 1. Phenol Protection (e.g., with Isopropyl Isocyanate) B 2. Directed ortho-Lithiation (s-BuLi, TMEDA, -78°C) A->B O-Aryl Carbamate C 3. Formylation (Quench with DMF) B->C ortho-Lithiated Species D 4. Deprotection/Workup (Acidic Hydrolysis) C->D Formylated Intermediate E Substituted Salicylaldehyde D->E

Caption: Experimental workflow for Directed ortho-Lithiation.

Causality and Performance:

  • Advantages: The primary advantage is the exceptional regioselectivity, affording exclusively ortho-formylated products.[6] The method generally provides high yields (often 81-93%) and is applicable to a wide variety of substrates, including those with electron-withdrawing or bulky groups.[6] The entire sequence can often be performed in a one-pot operation, enhancing efficiency.[6]

  • Limitations: The main drawback is the requirement for strictly anhydrous, inert conditions and cryogenic temperatures (-78 °C). The use of pyrophoric organolithium reagents necessitates specialized handling techniques and may not be suitable for all laboratory settings or large-scale industrial processes.

Experimental Protocol: One-Pot Synthesis via ortho-Lithiation [6]

  • Carbamate Formation: Prepare the O-Aryl N-isopropylcarbamate by reacting the desired phenol with isopropyl isocyanate.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the carbamate in anhydrous diethyl ether or THF. Add TMEDA (tetramethylethylenediamine) and cool the solution to -78 °C.

  • Lithiation: Add sec-butyllithium dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Quench the reaction by adding anhydrous DMF. Allow the mixture to slowly warm to room temperature.

  • Workup: Add aqueous acid (e.g., 2 M HCl) to hydrolyze the intermediate and deprotect the carbamate. Extract the product with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.

Magnesium-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)

This method provides an excellent alternative for achieving high ortho-selectivity without the need for cryogenic temperatures or organolithium reagents.[3][16] The reaction involves the formation of a magnesium phenoxide salt, which then reacts with paraformaldehyde. The selectivity is driven by the formation of a six-membered transition state involving the magnesium cation, which directs the formylation exclusively to the ortho position.[16]

Causality and Performance:

  • Advantages: This method is highly regioselective, giving exclusively ortho-formylated products with no bis-formylation observed.[3][16] It is efficient, simple to perform, and applicable for large-scale preparations, with reported yields up to 90%.[3]

  • Limitations: The reaction rate is influenced by substituents; electron-releasing groups enhance the rate, while electron-withdrawing groups slow it down.[3] Prolonged reaction times can lead to the formation of 2-methoxymethylphenol byproducts.[3]

Experimental Protocol: ortho-Formylation of 3-Bromophenol [3]

  • Reaction Setup: To a stirred solution of magnesium chloride (1.2 eq) and the substituted phenol (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.5 eq) under a nitrogen atmosphere.

  • Phenoxide Formation: Heat the mixture to 60 °C for 1 hour to form the magnesium phenoxide.

  • Formylation: Add paraformaldehyde (2.5 eq) and heat the suspension to 80 °C. Monitor the reaction by TLC (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into a mixture of ice and 2 M HCl.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Emerging Methodologies: The Green Chemistry Approach

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions.[17] This is achieved through dielectric heating, where microwaves interact directly with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature.[17] This technique has been applied to the synthesis of salicylaldehyde derivatives and their subsequent reactions, offering significant advantages over conventional heating.

Causality and Performance:

  • Advantages: The primary benefit is a dramatic reduction in reaction time, often from hours to minutes.[18] This can lead to higher yields, cleaner reactions, and reduced side product formation.[17][18] It aligns with the principles of green chemistry by reducing energy consumption.

  • Application: Microwave heating can be applied to accelerate many of the classical reactions. For example, the condensation of salicylaldehydes with amines to form Schiff bases can be completed in minutes under microwave irradiation, often solvent-free, with high yields.[19][20]

Experimental Protocol: Microwave-Assisted Schiff Base Formation [19]

  • Reactant Mixing: In a microwave-safe vessel, add salicylaldehyde (0.01 mol) dissolved in 25 mL of absolute ethanol.

  • Amine Addition: Add a solution of a primary amine (e.g., 1,4-butanediamine, 0.01 mol) in 15 mL of absolute ethanol dropwise with stirring.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor for 2 to 5 minutes (e.g., at 50-80 W).

  • Isolation: Allow the mixture to stand (e.g., 24 hours) to facilitate precipitation. Filter the solid product, wash with hot ethanol, and dry.

Comparative Performance Guide

To assist in method selection, the following table provides an objective comparison of the synthetic strategies discussed. The choice of method will ultimately depend on the specific substrate, required scale, desired purity, and available laboratory equipment.

MethodTypical YieldRegioselectivity (ortho:para)Substrate ScopeKey ConditionsScalability & Safety
Reimer-Tiemann Low-Moderate[10][12]Good (Ortho-major)[7][11]Electron-rich phenols[7]Biphasic, strong base (NaOH), 60-70 °C[7][9]Moderate; exothermic, use of chloroform.
Duff Reaction Low[13][15]Good-Excellent (Ortho)[11][13]Strongly electron-rich phenols[13]Acidic (AcOH/TFA), hexamine, 100-150 °C[11][13]Good; high temperatures required.
Vilsmeier-Haack Moderate-GoodVariable, depends on substrate[21]Electron-rich aromatics/heterocycles[22][23]DMF, POCl₃/SOCl₂, 0 °C to reflux[21][22]Good; reagents are corrosive and moisture-sensitive.
Directed ortho-Lithiation High-Excellent[6]Excellent (Exclusively Ortho)[6]Broad; tolerates various functional groups[6]Anhydrous, inert gas, -78 °C, organolithiums[6]Challenging; requires specialized equipment and handling of pyrophoric reagents.
Mg-Mediated Formylation High-Excellent[3][24]Excellent (Exclusively Ortho)[3][16]Broad; sensitive to sterics[3][25]Anhydrous, MgCl₂, base, paraformaldehyde, 80 °C[3]Excellent; readily scalable and uses safer reagents.
Microwave-Assisted Good-ExcellentMethod-dependentBroadMicrowave irradiation, reduced time[18]Excellent for lab scale; specialized equipment needed.

Conclusion and Recommendations

The synthesis of substituted salicylaldehydes has evolved significantly from its classical roots.

  • For exploratory, small-scale synthesis where absolute regiocontrol is paramount , Directed ortho-Lithiation is the method of choice, provided the necessary equipment for handling air-sensitive and cryogenic reactions is available. Its broad substrate scope and high yields are difficult to surpass.[6]

  • For larger-scale preparations requiring high ortho-selectivity without the hazards of organolithiums , the Magnesium-Mediated Formylation is the superior option.[3] Its operational simplicity, high yields, and use of more benign reagents make it an attractive and scalable method.[3][16]

  • The classical Reimer-Tiemann and Duff reactions, while historically important, should generally be considered secondary options due to their characteristically low yields and, in the case of Reimer-Tiemann, potential for side products.[10][12][13] They may, however, be suitable for simple, robust substrates where yield is not the primary concern.

  • Incorporating microwave assistance should be considered for accelerating any of these methods, particularly for rapid library synthesis or methods development, as it can drastically reduce reaction times and improve overall efficiency.[17]

By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently select and execute the most appropriate synthetic strategy to access the valuable and versatile salicylaldehyde scaffold.

References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 13, 2026, from [Link]

  • Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reimer-Tiemann Reaction - Master Organic Chemistry. (2026, February 6). Retrieved February 13, 2026, from [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. (2022, February 2). Retrieved February 13, 2026, from [Link]

  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols - PSIBERG. (2023, November 15). Retrieved February 13, 2026, from [Link]

  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.). Retrieved February 13, 2026, from [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - Beilstein Journals. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved February 13, 2026, from [Link]

  • Microwave Assisted Synthesis of Schiff base derived from Salicyldehyde and 1, 4- butane diamine and Complexes with Transition - Impactfactor. (n.d.). Retrieved February 13, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 13, 2026, from [Link]

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. (n.d.). Retrieved February 13, 2026, from [Link]

  • Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF) - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 13, 2026, from [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2026, from [Link]

  • MICROWAVE ASSISTED SIMPLE SYNYHETIC ROUTE FOR THE SYNTHESIS OF MEDICINALLY IMPORTANT PYRAZOLE SCAFFOLDS Pradeep Pant, Ajay - Heterocyclic Letters. (n.d.). Retrieved February 13, 2026, from [Link]

  • Formylation - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS Roxana Crişan, Dorina Modra. (n.d.). Retrieved February 13, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023, November 7). Retrieved February 13, 2026, from [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). Retrieved February 13, 2026, from [Link]

  • Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes - RSC Publishing. (2024, June 20). Retrieved February 13, 2026, from [Link]

  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides | Request PDF - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • SOLVENT-FREE SYNTHESES OF SALICYLALDIMINES ASSISTED BY MICROWAVE IRRADIATION | Semantic Scholar. (2002, January 1). Retrieved February 13, 2026, from [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved February 13, 2026, from [Link]

  • Comparing of 5-Nonylsalicylaldoxime and Salicylaldehyde Characterization Using Magnesium Salt Formylation Process - ResearchGate. (2025, August 5). Retrieved February 13, 2026, from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.). Retrieved February 13, 2026, from [Link]

  • Salicylaldehyde: Preparation, Properties, Reactions, Applications - Science Info. (2023, October 29). Retrieved February 13, 2026, from [Link]

  • Duff reaction - chemeurope.com. (n.d.). Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Organocatalyzed Rearrangement of Propargyl Vinyl Ethers to Salicylaldehyde Derivatives: An Experimental and Theoretical Study - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Process for the selective synthesis of salicylaldehydes - Google Patents. (n.d.).
  • Synthesis of substituted salicylaldehyde derivatives - Google Patents. (n.d.).
  • "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath. (2011, August 9). Retrieved February 13, 2026, from [Link]

  • The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium - Semantic Scholar. (n.d.). Retrieved February 13, 2026, from [Link]

  • ChEmiCAl TEChNOlOGy - TSI Journals. (n.d.). Retrieved February 13, 2026, from [Link]

  • The synthesis of substituted salicylaldehyde derivatives - Google Patents. (n.d.).
  • Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates | Request PDF - ResearchGate. (2025, August 7). Retrieved February 13, 2026, from [Link]

  • Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed. (2014, September 1). Retrieved February 13, 2026, from [Link]

  • Salicylaldehyde - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • of the substituted group of salicylaldehyde for the synthesis of 3 a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

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Safety Operating Guide

Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate .

As a specialized intermediate likely used in medicinal chemistry (e.g., synthesis of vanilloid-like drugs or kinase inhibitors), this compound lacks a widely public Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) safety standards, utilizing the well-documented analog Ethyl (2-bromo-6-methoxy-4-formylphenoxy)acetate (CAS 20037-36-9) as the toxicological proxy.

Part 1: Chemical Profile & Hazard Identification

Compound: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate Functional Classification: Halogenated Aromatic Aldehyde / Phenoxy Ester Disposal Category: Halogenated Organic Waste

Critical Hazards (Derived from Analogs)
Hazard ClassGHS CategoryOperational Implication
Acute Toxicity Cat 3 (Oral/Dermal)Treat as toxic; do not dispose of via sink/sewer.
Skin/Eye Irritant Cat 2A/2Severe lachrymator potential (aldehyde). Double-glove required.
Reactivity Low/ModerateAldehyde moiety: Susceptible to oxidation. Incompatible with strong oxidizers and strong bases.
Environmental Aquatic Chronic 2Marine Pollutant. Zero-discharge policy applies.

Part 2: Waste Segregation & Classification

The Golden Rule: Because this molecule contains Bromine (Br) , it MUST be segregated into the Halogenated Waste stream. Mixing it with non-halogenated solvents (e.g., Acetone, Ethanol) will contaminate the entire container, significantly increasing disposal costs and complicating incineration.

Disposal Decision Tree

Use the following logic flow to determine the correct waste container.

DisposalLogic Start Start: Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid Liquid Liquid (Mother Liquor/Solvent) IsSolid->Liquid Liquid Solid Solid (Powder/Filter Cake) IsSolid->Solid Solid TraceContam Trace Contamination (Vials, Pipettes) IsSolid->TraceContam Consumables HaloCheck Does solvent contain Halogens? (DCM, Chloroform, etc.) Liquid->HaloCheck HaloBin HALOGENATED Solvent Waste (High Temp Incineration) HaloCheck->HaloBin Yes (or if compound is dissolved) HaloCheck->HaloBin No (But compound contains Br) SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin NonHaloBin NON-HALOGENATED Waste (Fuel Blending) GlassBin Broken Glass/Sharps Bin TraceContam->GlassBin

Figure 1: Decision logic for segregating brominated organic intermediates. Note that even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the brominated solute technically classifies the mixture as halogenated waste in many jurisdictions.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid / Expired Substance
  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate.

    • Constituents: 100%.[2]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers as aldehydes can oxidize to acids (phenoxyacetic acid derivatives) which may corrode metal over long storage.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag before placing it in the satellite accumulation area (SAA) bin. This prevents cross-contamination if the jar cracks.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Segregation: Pour into the Halogenated Organic Solvents carboy (typically red or yellow safety cans, or translucent HDPE carboys).

    • Why? Commercial incinerators require higher temperatures (1100°C+) and scrubbers to neutralize Hydrogen Bromide (HBr) gas generated during combustion.

  • pH Check: If the reaction involved acidic workups, neutralize the waste to pH 6-8 before adding to the solvent carboy to prevent exothermic reactions or gas generation in the waste drum.

  • Log It: Record the volume and estimated concentration on the carboy's log sheet.

Scenario C: Spill Cleanup (Emergency Response)

Stop: Do not attempt cleanup without Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

SpillResponse Assess 1. Assess Volume & State Secure 2. Secure Area (Alert nearby personnel) Assess->Secure PPE 3. Don PPE (Nitrile, Goggles, N95 if dusty) Secure->PPE Absorb 4. Absorb/Sweep (Use Vermiculite or Spill Pads) PPE->Absorb Bag 5. Collect in Waste Bag Absorb->Bag Clean 6. Decontaminate Surface (Soap & Water Wash) Bag->Clean

Figure 2: Immediate response workflow for solid or liquid spills of phenoxy-acetate derivatives.

Cleanup Protocol:

  • Solid Spill: Gently sweep using a brush and dustpan. Avoid generating dust (aldehydes can be respiratory irritants). Place in a sealed bag.

  • Liquid Spill: Cover with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust (due to potential flammability of the solvent carrier).

  • Decontamination: Wipe the surface with a 10% soap/water solution. The ester and ether linkages are lipophilic; water alone will not clean the surface effectively.

Part 4: Regulatory & Compliance Data

  • RCRA Code (USA): Not explicitly P-listed or U-listed. However, it meets the criteria for Characteristic Hazardous Waste due to toxicity.

  • Destruction Method: Fuel blending is NOT recommended due to the halogen content. The mandatory method is Incineration with Acid Gas Scrubbing .

  • Transport:

    • UN Number (Generic): UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

    • Packing Group: III (Minor Danger).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate (Analogous Substance). Merck KGaA.[6]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Orientation Manual: Hazardous Waste Management Systems. EPA530-F-11-003.

  • PubChem. (2024). Compound Summary: Ethyl (4-formylphenoxy)acetate Derivatives. National Library of Medicine.

Sources

A Comprehensive Safety and Handling Guide for Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and GHS Classification

Given its chemical structure, Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate is anticipated to present multiple hazards. The following GHS classifications are inferred from its constituent functional groups.

Inferred Hazard Classifications

Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 2H300: Fatal if swallowedPresence of the bromoacetate moiety, a known feature of highly toxic alkylating agents.[1][5]
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skinSimilar to ethyl bromoacetate, which is highly toxic upon skin absorption.[1][5]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaledVapors of bromoacetates are known to be extremely toxic and lachrymatory.[1][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPhenolic compounds and alkylating agents are known skin irritants.[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationThe lachrymatory nature of bromoacetates indicates severe eye irritation.[2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionAldehyde functionalities can act as skin sensitizers.[2]
Flammable LiquidsCategory 3H226: Flammable liquid and vaporWhile the compound itself is likely a solid, it is often handled in flammable solvents.[1][3][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Minimum Required Personal Protective Equipment

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with nitrile or neoprene glovesThe outer glove should be a heavy-duty, chemical-resistant glove (e.g., neoprene), while the inner glove (e.g., nitrile) provides a second barrier. Inspect gloves for any signs of degradation before and during use.
Eyes/Face Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.[10]
Body Flame-retardant lab coat and chemical-resistant apronThe lab coat should be fully buttoned. A chemical-resistant apron provides an additional barrier against spills of this potentially corrosive and toxic substance.[1][5]
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridgeDue to the high inhalation toxicity, work must be conducted in a certified chemical fume hood. If there is any potential for exposure outside of a fume hood, a respirator is required.[1][2][4][11]

Operational and Disposal Plans

Handling and Storage

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff

Caption: A stepwise workflow for the safe handling of Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate.

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3] The storage area should be secure and accessible only to authorized personnel.[1][5]

Spill Management

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel wearing appropriate PPE, including a respirator, should address the spill.

Spill Cleanup Protocol

  • Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.[3][7][12]

  • Collection: Carefully sweep the absorbed material into a designated, labeled waste container. Use non-sparking tools.[3][4][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials must be disposed of as hazardous waste.[1][3][4][6]

Disposal Plan

All waste containing Ethyl (2-bromo-6-ethoxy-4-formylphenoxy)acetate, including contaminated lab supplies and cleaning materials, must be treated as hazardous waste.

Waste Disposal Decision Tree

start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_container Collect in a labeled, sealed container for halogenated organic waste. is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No disposal Dispose of all waste through a licensed hazardous waste disposal company. liquid_container->disposal solid_container Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_container Yes empty_container Rinse empty containers three times with a suitable solvent. Collect rinsate as hazardous waste. is_solid->empty_container No (Empty Container) solid_container->disposal empty_container->disposal

Caption: Decision tree for the proper segregation and disposal of waste.

Do not dispose of this chemical down the drain or in regular trash.[1][3][6] All disposal must comply with local, state, and federal regulations.[1][7]

Emergency Procedures

First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6][11]

Firefighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][4] Water spray may be used to cool containers.[11] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[3][11]

References

  • Benchchem. An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
  • Sigma-Aldrich. SAFETY DATA SHEET - Ethyl bromoacetate.
  • Safety data sheet according to 1907/2006/EC, Article 31.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 6-bromohexanoate.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl bromoacetate.
  • Benchchem. Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them.
  • Martin Senour Paints. MATERIAL SAFETY DATA SHEET.
  • Merck Millipore. SAFETY DATA SHEET - Ethyl bromoacetate.
  • Safety Data Sheet according to the Hazardous Products Regulation.
  • Thai Peroxide Co., Ltd. Product and Company Identification.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl bromoacetate.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4,6-difluorophenol.
  • Fisher Scientific. Material Safety Data Sheet - Ethyl acetate.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Benchchem. In-Depth Technical Guide: Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
  • Benchchem. Protecting Group Strategies for Ethyl 2-(2-bromo-6-formylphenoxy)acetate Reactions: Application Notes and Protocols.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.